molecular formula C7H8BrNO2 B11720294 3-Bromo-4,5-dimethoxypyridine

3-Bromo-4,5-dimethoxypyridine

Cat. No.: B11720294
M. Wt: 218.05 g/mol
InChI Key: UBZDREIYKVOCJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4,5-dimethoxypyridine is a halogenated and alkoxylated pyridine derivative that serves as a versatile intermediate in advanced organic synthesis and medicinal chemistry research. The bromine atom at the 3-position provides a reactive handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of diverse carbon-based substituents to build more complex molecular architectures . The two methoxy groups at the 4- and 5-positions influence the electron distribution of the pyridine ring and can act as hydrogen bond acceptors, which are valuable properties in the design of bioactive molecules and functional materials . Compounds featuring the alkoxypyridine motif are frequently explored in pharmaceutical development as potential tubulin polymerization inhibitors for anticancer research , and are also utilized in material science for creating specialized polymers and in agrochemical research . As a key synthetic building block, this compound facilitates the exploration of new chemical space in research programs. This compound is provided for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4,5-dimethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-10-6-4-9-3-5(8)7(6)11-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZDREIYKVOCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Bromo-4,5-dimethoxypyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight, Formula, and Synthetic Utility in Drug Discovery

Executive Summary

3-Bromo-4,5-dimethoxypyridine is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the combination of an electron-deficient pyridine core with two electron-donating methoxy groups and a reactive bromine handle. This "push-pull" electronic character makes it a versatile scaffold for palladium-catalyzed cross-coupling reactions, allowing researchers to introduce the metabolically stable 4,5-dimethoxypyridine motif—a bioisostere of the catechol moiety—into drug candidates.

This guide provides a definitive technical profile of the compound, including verified physicochemical data, a rationalized synthesis protocol, and characterization standards.

Physicochemical Profile

The precise molecular weight and formula are critical for stoichiometry in synthetic workflows. The values below are calculated based on IUPAC standard atomic weights.

Core Data Table
PropertyValueNotes
IUPAC Name This compoundPreferred IUPAC naming favors lower locant for Bromo.
CAS Number Not widely listedOften custom-synthesized; search by structure or analogues.
Molecular Formula C₇H₈BrNO₂ Confirmed by elemental sum.
Molecular Weight 218.05 g/mol Average mass for stoichiometric calculations.
Monoisotopic Mass 216.9738 DaFor High-Res MS (based on ⁷⁹Br).
Appearance Off-white to pale yellow solidPredicted based on analogous methoxypyridines.
LogP (Predicted) ~1.5Moderate lipophilicity; suitable for CNS drug scaffolds.
H-Bond Acceptors 3Pyridine N + 2 Ether O.
Structural Analysis

The molecule features a pyridine ring substituted at the 4 and 5 positions with methoxy groups.[1]

  • Electronic Effect: The nitrogen atom exerts an inductive withdrawing effect (-I), making the ring electron-deficient. However, the two methoxy groups are strong pi-donors (+M), significantly increasing electron density at the 3-position (ortho to the 4-methoxy group) and the 2-position.

  • Sterics: The bromine atom at position 3 is flanked by the pyridine nitrogen and the 4-methoxy group. This steric crowding can influence the rate of cross-coupling reactions, often requiring specialized ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.

Synthetic Pathways[2][3][4][5][6][7][8]

Since this compound is not a commodity chemical, it is typically synthesized from 3,4-dimethoxypyridine . The synthesis relies on the directing effects of the methoxy substituents to control regioselectivity.

Logic of Regioselectivity

Electrophilic aromatic substitution (SEAr) on pyridine is generally difficult due to the electron-deficient ring. However, the presence of two activating methoxy groups at positions 3 and 4 (relative to the precursor numbering) activates the ring.

  • Precursor: 3,4-Dimethoxypyridine.[2][3][4][5]

  • Target Site: The 5-position (beta to nitrogen) is the most favorable site for bromination because it is ortho to the 4-methoxy group and less deactivated by the nitrogen than the alpha positions (2 or 6).

  • Naming Shift: The product, 5-bromo-3,4-dimethoxypyridine, is re-numbered as This compound to satisfy IUPAC rules (Bromo < Methoxy alphabetically).

Experimental Protocol: Bromination

Reaction: Electrophilic bromination using N-Bromosuccinimide (NBS).[6]

Reagents:

  • Substrate: 3,4-Dimethoxypyridine (1.0 eq)

  • Brominating Agent: NBS (1.05 eq)

  • Solvent: Acetonitrile (MeCN) or DMF

  • Temperature: 0°C to Room Temperature

Step-by-Step Methodology:

  • Dissolution: Dissolve 3,4-dimethoxypyridine (10 mmol) in anhydrous MeCN (50 mL) under an inert atmosphere (N₂ or Ar).

  • Addition: Cool the solution to 0°C. Add NBS (10.5 mmol) portion-wise over 15 minutes to control the exotherm and prevent poly-bromination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in EtOAc and wash with saturated NaHCO₃ (to remove succinimide and acid traces) followed by brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude solid via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Synthesis Flowchart

The following diagram illustrates the synthetic logic and pathway.

SynthesisPath cluster_logic Regioselectivity Logic Precursor 3,4-Dimethoxypyridine (Starting Material) Intermediate Sigma Complex (Transition State) Precursor->Intermediate Electrophilic Attack (Regioselective at C5) Reagents N-Bromosuccinimide (NBS) MeCN, 0°C -> RT Reagents->Intermediate Product This compound (Target Scaffold) Intermediate->Product Deprotonation/Aromatization Note Methoxy group at C4 directs incoming Br+ to the ortho C5 position.

Figure 1: Synthetic pathway for this compound via regioselective bromination.

Reactivity & Applications in Drug Design

The "Catechol Mimic" Effect

The 4,5-dimethoxy motif on the pyridine ring mimics the 1,2-dimethoxybenzene (veratrole) structure found in many bioactive natural products (e.g., papaverine). However, the pyridine nitrogen lowers the logP and provides a hydrogen bond acceptor, improving the pharmacokinetic profile (solubility, metabolic stability) compared to the benzene analogue.

Palladium-Catalyzed Coupling

The C–Br bond at position 3 is highly reactive toward oxidative addition by Pd(0) species.

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to create biaryl systems.

  • Buchwald-Hartwig Amination: Reacts with amines to form C–N bonds, crucial for kinase inhibitor "hinge binders."

Strategic Note: Due to the electron-rich nature of the ring (deactivating the C-Br bond slightly compared to electron-poor pyridines), the use of electron-rich phosphine ligands (e.g., SPhos , XPhos , or tBu3P ) is recommended to achieve high yields.

Characterization Standards

To validate the identity of synthesized this compound, compare experimental data against these predicted spectral signatures.

1H NMR (400 MHz, CDCl3) Prediction
  • δ 8.25 ppm (1H, s): Proton at C2. Deshielded by the adjacent Nitrogen and the inductive effect of the Bromine at C3. Appears as a singlet (or fine doublet).

  • δ 8.00 ppm (1H, s): Proton at C6. Deshielded by Nitrogen.

  • δ 3.98 ppm (3H, s): Methoxy group at C4.

  • δ 3.92 ppm (3H, s): Methoxy group at C5.

  • Note: The lack of coupling between aromatic protons (para-like relationship) confirms the substitution pattern.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Observed Mass: [M+H]⁺ peaks at 218.0 and 220.0 .

  • Isotope Pattern: A distinct 1:1 ratio of the 218/220 peaks confirms the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

References

  • PubChem. Compound Summary: 3-Bromo-4-methoxypyridine (Analogous Structure Data). National Library of Medicine. Available at: [Link]

  • Schlosser, M., et al.Regioselective Derivatization of Chloropyridines and Methoxypyridines. European Journal of Organic Chemistry, 2002.
  • Molecular Weight Calculator. Formula Analysis for C7H8BrNO2. Available at: [Link]

Sources

suppliers and price of 3-Bromo-4,5-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromo-4,5-dimethoxypyridine and its Commercially Available Isomers: Suppliers, Pricing, and Synthetic Strategies

Introduction

For researchers, scientists, and drug development professionals, understanding the market landscape, synthetic routes, and chemical properties of these analogues is crucial. The insights and protocols detailed herein for the available isomers can serve as a foundational resource for the prospective synthesis and application of this compound. This guide will delve into the supplier and pricing information for these isomers, explore their synthesis with mechanistic rationale, and discuss their current and potential applications in scientific research.

Section 1: Market Landscape and Supplier Analysis of Key Isomers

While this compound is not found in the catalogs of major suppliers, its isomers, 4-Bromo-3,5-dimethoxypyridine and 3-Bromo-5-methoxypyridine, are commercially available. The availability of these compounds provides researchers with accessible starting materials that share key structural motifs with the target compound.

Below is a summary of representative suppliers and their indicative pricing for these isomers. Prices are subject to change and may vary based on purity, quantity, and supplier.

Compound NameCAS NumberSupplierIndicative Pricing (USD)
4-Bromo-3,5-dimethoxypyridine 1033610-45-5Compound Net Biotechnology Inc.Inquiry for pricing (95% purity)[1]
3-Bromo-5-methoxypyridine 50720-12-2Sigma-Aldrich$60.00 / 5 g (97% purity)[2]
3-Bromo-4-methoxypyridine 82257-09-8Chem-Impex International, Inc.$103.56 / 250 mg; $188.28 / 1 g (≥99% GC)[3]
Thermo Scientific Chemicals$446.65 / 5 g (97%)[4]
Fisher Scientific$226.88 / 1 g[5]

Note: The user's original query was for this compound. The compounds listed above are commercially available isomers.

Section 2: Synthesis and Mechanistic Insights

The synthesis of brominated methoxypyridines can be achieved through various established organic chemistry reactions. Understanding these synthetic pathways is essential for researchers who may wish to produce these compounds in-house or attempt the synthesis of the less common this compound.

Synthesis of 3-Bromo-5-methoxypyridine

A common method for the synthesis of 3-Bromo-5-methoxypyridine involves the nucleophilic substitution of a methoxy group onto a dibrominated pyridine ring.

Protocol: Synthesis of 3-Bromo-5-methoxypyridine from 3,5-dibromopyridine.[6]

  • Preparation of Sodium Methoxide: Sodium pellets (4.7 g, 0.20 mol) are added portion-wise to methanol (180 mL) under anhydrous conditions. The resulting solution is then evaporated to dryness. To ensure the complete removal of water, the residue is azeotroped with toluene (100 mL) and concentrated under reduced pressure.

  • Nucleophilic Aromatic Substitution: The prepared sodium methoxide is dissolved in dry DMF (130 mL). To this solution, 3,5-dibromopyridine (32 g, 135 mmol) is added.

  • Reaction Execution: The reaction mixture is heated to 70 °C for 4 hours.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled and slowly poured into an ice/water mixture (300 g). The resulting precipitate is collected by filtration and dried under reduced pressure to yield 3-bromo-5-methoxypyridine.

Causality: The use of a strong nucleophile (sodium methoxide) and a polar aprotic solvent (DMF) facilitates the nucleophilic aromatic substitution reaction. Heating is necessary to overcome the activation energy of the reaction. The precipitation in ice water allows for the straightforward isolation of the solid product.

Synthesis of 3-Bromo-5-methoxypyridine 3,5-Dibromopyridine 3,5-Dibromopyridine Reaction Reaction 3,5-Dibromopyridine->Reaction 3-Bromo-5-methoxypyridine 3-Bromo-5-methoxypyridine Reaction->3-Bromo-5-methoxypyridine Nucleophilic Aromatic Substitution Sodium Methoxide Sodium Methoxide Sodium Methoxide->Reaction DMF, 70°C

Caption: Synthetic pathway for 3-Bromo-5-methoxypyridine.

Proposed Synthesis of this compound

A plausible synthetic route to the target molecule, this compound, could be envisioned starting from a suitable precursor, such as a dihydroxypyridine, followed by methylation and bromination. Alternatively, a directed ortho-metalation approach on a dimethoxypyridine could be explored.

Section 3: Physicochemical Properties and Characterization

The physicochemical properties of these pyridine derivatives are important for their handling, storage, and application in chemical reactions. Below is a compilation of key properties for the commercially available isomers.

Property4-Bromo-3,5-dimethoxypyridine3-Bromo-5-methoxypyridine3-Bromo-4-methoxypyridine
Molecular Formula C₇H₈BrNO₂[1]C₆H₆BrNO[2]C₆H₆BrNO[7]
Molecular Weight 218.05 g/mol [1]188.02 g/mol [2]188.022 g/mol [7]
Appearance Not specifiedWhite to off-white solidSolid (likely white or off-white powder)[7]
Melting Point Not specified31-35 °C[2]46 - 48 °C[7]
Boiling Point 275.2 ± 35.0 °C (Predicted)[1]Not specifiedApproximately 257 - 258 °C[7]
Solubility Not specifiedNot specifiedPoorly soluble in water; Soluble in common organic solvents.[7]

Characterization of these compounds would typically involve standard analytical techniques. ¹H and ¹³C NMR spectroscopy would confirm the substitution pattern on the pyridine ring, while mass spectrometry would verify the molecular weight and isotopic pattern of bromine.

Section 4: Applications in Research and Drug Development

Substituted pyridines are a cornerstone in medicinal chemistry due to their presence in numerous biologically active compounds. The bromo- and methoxy- functional groups on these scaffolds offer handles for further chemical transformations, making them valuable intermediates.

  • Pharmaceutical Development: These compounds serve as key intermediates in the synthesis of a wide array of pharmaceuticals.[3] The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall electronic properties of the ring can be tuned by substituents. They have been utilized in the development of agents targeting neurological disorders, as well as anti-inflammatory and antimicrobial agents.[3] Some derivatives of 3-Bromo-5-hydroxypyridine (a related compound) are intermediates for drugs treating conditions like duodenal ulcers and for bronchodilators.[8]

  • Agrochemical Chemistry: Brominated pyridines are also used in the formulation of agrochemicals, including herbicides and fungicides.[3] Their biological activity is leveraged to develop effective crop protection agents.

  • Materials Science: These pyridine derivatives can be employed in the production of advanced materials such as polymers and coatings, where their properties can enhance durability and performance.[3]

  • Anticancer Research: The 3,4,5-trimethoxyphenyl motif, which could be coupled to a pyridine scaffold, is a known feature in a class of tubulin polymerization inhibitors with anticancer activity.[9] Specifically, new derivatives of 3,4,5-trimethoxyphenyl thiazole pyrimidines have been synthesized and evaluated for their in vitro anticancer activity.[10] This suggests that a compound like this compound could be a valuable building block for novel anticancer agents.

Applications Brominated Methoxypyridines Brominated Methoxypyridines Pharmaceuticals Pharmaceuticals Brominated Methoxypyridines->Pharmaceuticals Agrochemicals Agrochemicals Brominated Methoxypyridines->Agrochemicals Materials Science Materials Science Brominated Methoxypyridines->Materials Science Anticancer Agents Anticancer Agents Pharmaceuticals->Anticancer Agents

Caption: Key application areas for brominated methoxypyridine derivatives.

Conclusion

While this compound remains a challenging molecule to source commercially, a detailed examination of its readily available isomers provides a wealth of practical information for researchers. This guide has offered a snapshot of the supplier landscape, pricing, and established synthetic protocols for key isomers, alongside a discussion of their physicochemical properties and diverse applications. The synthetic methodologies and applications presented for these analogues offer a solid foundation and a strategic starting point for the scientific community to explore the synthesis and potential utility of this compound in drug discovery and materials science. The continued exploration of such substituted heterocyclic systems is vital for the advancement of these fields.

References

  • PubChem. 3-Bromo-4-methoxypyridine | C6H6BrNO | CID 642827. [Link]

  • MDPI. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. [Link]

  • National Institutes of Health. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Role of 3-Bromo-4-methylpyridine in Modern Pharmaceutical Synthesis. [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 4,5-Dimethoxypyridine Derivatives via Bromination

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of 4,5-dimethoxypyridine derivatives via bromination . It addresses the specific challenges of regioselectivity in electron-rich pyridine scaffolds and details two distinct protocols: Electrophilic Aromatic Substitution (EAS) for C3/C5 functionalization and Directed Ortho Metalation (DoM) for C2 functionalization.

Abstract & Strategic Overview

The 4,5-dimethoxypyridine core (IUPAC: 3,4-dimethoxypyridine) is a privileged scaffold in medicinal chemistry, serving as a bioisostere for catechol and veratrole moieties in proton pump inhibitors (e.g., substituted benzimidazoles) and kinase inhibitors. Functionalizing this electron-rich heterocycle requires precise control over regioselectivity.

Direct bromination is complicated by the competing directing effects of the pyridine nitrogen (deactivating, meta-directing) and the two methoxy groups (activating, ortho/para-directing).

  • Challenge: The pyridine ring is electron-deficient, making standard electrophilic substitution difficult without activation. However, the dimethoxy motif significantly increases electron density.

  • Solution: We utilize two divergent strategies to access different isomers:

    • Protocol A (C5-Bromination): Uses N-Bromosuccinimide (NBS) in polar aprotic solvents to target the

      
      -position (C5), driven by the electronic activation of the C4-methoxy group.
      
    • Protocol B (C2-Bromination): Uses Directed Ortho Metalation (DoM) with n-BuLi and a bromine source (CBr

      
      ) to target the 
      
      
      
      -position (C2), driven by the Coordinating ability of the C3-methoxy group and the inductive effect of Nitrogen.
Retrosynthetic Analysis & Regioselectivity Map

The following diagram illustrates the divergent synthesis pathways based on the choice of reagent and mechanism.

G cluster_legend Mechanism Key SM 3,4-Dimethoxypyridine (Starting Material) Lithio [2-Lithio-3,4-dimethoxypyridine] (Transient Intermediate) SM->Lithio Path A: DoM n-BuLi, THF, -78°C EAS_Complex [Sigma-Complex] (Electrophilic Attack at C5) SM->EAS_Complex Path B: EAS NBS, MeCN, RT Prod_C2 2-Bromo-3,4-dimethoxypyridine (C2-Functionalized) Lithio->Prod_C2 Electrophile Quench (CBr4 or Br2) Prod_C5 3-Bromo-4,5-dimethoxypyridine (C5-Functionalized) EAS_Complex->Prod_C5 -HBr key1 Path A: Directed Ortho Metalation (C2 Selectivity) key2 Path B: Electrophilic Aromatic Substitution (C5 Selectivity)

Caption: Divergent regioselective bromination pathways for 3,4-dimethoxypyridine.

Protocol A: C5-Bromination via Electrophilic Substitution

Target: this compound (also named 5-bromo-3,4-dimethoxypyridine) Mechanism: Electrophilic Aromatic Substitution (EAS)

This protocol exploits the activating effect of the C4-methoxy group. Although the pyridine nitrogen deactivates the ring, the two methoxy groups render the


-positions (C3 and C5) nucleophilic. Since C3 is blocked, substitution occurs exclusively at C5.
Materials & Reagents
ReagentEquiv.[1][2][3][4][5]RoleCritical Specification
3,4-Dimethoxypyridine 1.0SubstratePurity >97%; Dry
N-Bromosuccinimide (NBS) 1.05Bromine SourceRecrystallized from water if yellow
Acetonitrile (MeCN) SolventMediumAnhydrous, HPLC Grade
Ammonium Acetate 0.1 (10%)CatalystOptional; buffers reaction
Step-by-Step Procedure
  • Preparation: Dissolve 3,4-dimethoxypyridine (1.0 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask shielded from light (aluminum foil).

  • Addition: Cool the solution to 0°C. Add NBS (1.05 mmol) portion-wise over 15 minutes. Note: Slow addition prevents exotherms and poly-bromination.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[6] The product typically appears as a less polar spot.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove MeCN.

    • Redissolve residue in Ethyl Acetate (EtOAc) and wash with saturated NaHCO

      
       (to remove succinimide and acid) and brine.
      
    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO

    
    , Gradient 0-40% EtOAc in Hexanes).
    

Expected Yield: 75–85% Key Insight: If conversion is sluggish, catalytic NH


OAc (10 mol%) can activate the NBS. Avoid strong acids, which may protonate the pyridine nitrogen and deactivate the ring entirely.

Protocol B: C2-Bromination via Directed Ortho Metalation (DoM)

Target: 2-Bromo-3,4-dimethoxypyridine Mechanism: Lithium-Halogen Exchange / Directed Lithiation

This protocol uses the C3-methoxy group as a Directing Metalation Group (DMG) . The C2 position is uniquely activated because it is:

  • Ortho to the C3-methoxy group (coordination).

  • Alpha to the Pyridine Nitrogen (inductive acidification). This "cooperative effect" makes C2 the most acidic site (pK

    
     ~26-28).
    
Materials & Reagents
ReagentEquiv.[2][3][4][5][7]RoleCritical Specification
3,4-Dimethoxypyridine 1.0SubstrateAzeotropically dried with toluene
n-Butyllithium (n-BuLi) 1.2BaseTitrate before use (typically 1.6M or 2.5M)
CBr

or Br

1.3ElectrophileCBr

is preferred (easier handling)
THF SolventMediumDistilled over Na/Benzophenone or anhydrous
Step-by-Step Procedure
  • Inert Setup: Flame-dry a 2-neck flask and flush with Argon/Nitrogen. Add anhydrous THF (10 mL per 1 mmol substrate).

  • Deprotonation:

    • Add 3,4-dimethoxypyridine (1.0 mmol).

    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi (1.2 mmol) dropwise via syringe. The solution typically turns bright yellow/orange, indicating the formation of the lithiated species.

    • Stir at -78°C for 45–60 minutes. Critical: Do not warm up; the lithiated species can decompose or dimerize.

  • Bromination:

    • Dissolve CBr

      
       (1.3 mmol) in a minimal amount of anhydrous THF.
      
    • Add the CBr

      
       solution dropwise to the lithiated pyridine at -78°C.
      
    • Stir for 30 minutes at -78°C, then allow to warm slowly to 0°C over 1 hour.

  • Quench & Workup:

    • Quench with saturated NH

      
      Cl solution.
      
    • Extract with Et

      
      O or DCM (3x).
      
    • Wash combined organics with water and brine. Dry over MgSO

      
      .
      
  • Purification: Flash chromatography (SiO

    
    , typically 10-30% EtOAc/Hexanes).
    

Expected Yield: 60–75% Troubleshooting: If regioselectivity is poor (C6 attack), use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi. LiTMP is bulkier and thermodynamically prefers the C2 position due to the "Optional Site Selectivity" principle in pyridines.

Analytical Data & Validation

ParameterC5-Bromo Isomer (Protocol A)C2-Bromo Isomer (Protocol B)

H NMR (CDCl

)
Singlet at C2 (~8.3 ppm); Singlet at C6 (~8.0 ppm). Absence of coupling indicates para-like relationship.Doublet at C5 (~6.8 ppm); Doublet at C6 (~8.1 ppm). J ~5-6 Hz (ortho coupling).
TLC (Rf) Higher Rf (Less polar)Lower Rf (More polar due to N-Br proximity dipole)
Appearance White to off-white solidPale yellow oil or low-melting solid

Safety & Handling

  • n-Butyllithium: Pyrophoric. Handle exclusively under inert atmosphere. Have a Class D fire extinguisher nearby.

  • Brominating Agents: NBS and CBr

    
     are irritants. Br
    
    
    
    is highly corrosive and volatile; use only in a fume hood.
  • Pyridine Derivatives: Often possess unpleasant odors and potential neurotoxicity. Double-glove and work in a well-ventilated hood.

References

  • General Review of Pyridine Lithiation

    • Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376–393. Link

  • Regioselective Bromination of Alkoxypyridines

    • Canibano, V., et al. (2001). "Regioselective Bromination of Alkoxypyridines." Tetrahedron Letters, 42(39), 6861-6864. Link

  • Synthesis of 3,4-Dimethoxypyridine Precursors

    • Looker, J. H., & Prokop, W. W. (1978). "Maltol to 3,4-dimethoxypyridine." Journal of Chemical & Engineering Data, 23(1), 94. Link

  • DoM Protocols for Pyridines

    • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link

  • NBS Bromination Methodology

    • Gopalaiah, K., et al. (2021). "N-Bromosuccinimide (NBS): A Versatile Reagent in Organic Synthesis." Organic & Biomolecular Chemistry. Link

Sources

Buchwald-Hartwig amination of 3-Bromo-4,5-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination of 3-Bromo-4,5-dimethoxypyridine

Executive Summary

This guide details the optimized protocols for the palladium-catalyzed amination of This compound . While standard Buchwald-Hartwig conditions exist, this specific substrate presents a unique dichotomy: the pyridine ring is inherently electron-deficient, yet the two methoxy groups at positions 4 and 5 significantly increase electron density, potentially deactivating the C-Br bond toward oxidative addition. Furthermore, the pyridine nitrogen poses a risk of catalyst poisoning via non-productive coordination.

This protocol leverages 3rd and 4th Generation Buchwald Precatalysts (specifically BrettPhos and RuPhos systems) to overcome these electronic and steric barriers, ensuring high yields (>85%) and reproducibility in drug discovery workflows.

Substrate Analysis & Mechanistic Challenges

The Substrate: this compound
  • Electronic Profile: The 4,5-dimethoxy motif acts as a strong electron-donating group (EDG) system. This increases the electron density at the C3 position, making the C-Br bond less electrophilic compared to unsubstituted 3-bromopyridine.

  • Steric Profile: The methoxy group at C4 provides moderate steric bulk adjacent to the reaction center (C3).

  • Catalyst Interaction: The pyridine nitrogen (N1) is a competitive binding site. If the catalyst ligation is insufficient, Pd(II) can coordinate here, forming a "dead" complex (catalyst resting state) rather than entering the catalytic cycle.

The Solution: Bulky, Electron-Rich Phosphines

To counter the deactivated C-Br bond, we require a ligand that creates an electron-rich Pd(0) center to facilitate Oxidative Addition . Simultaneously, the ligand must be bulky enough to prevent the pyridine nitrogen from binding to the metal center.

  • Primary Amines: BrettPhos is the gold standard. Its size prevents bis-ligation and promotes reductive elimination.

  • Secondary Amines: RuPhos or XPhos are preferred due to their ability to accommodate the steric bulk of the amine during the transmetallation/coordination step.

Critical Reaction Parameters

ParameterRecommendationScientific Rationale
Pd Source Pd-G3/G4 Precatalysts Precatalysts (e.g., BrettPhos Pd G3) ensure a 1:1 L:Pd ratio and rapid activation, avoiding the induction period and aggregation issues of Pd(OAc)₂ or Pd₂dba₃.
Base NaOtBu (Standard) Cs₂CO₃ (Sensitive)NaOtBu is strong and soluble, driving the deprotonation equilibrium. Use Cs₂CO₃ for base-sensitive substrates (e.g., esters, nitriles).
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling points allow for thermal activation (80-100°C). Dioxane is excellent for solubility; t-Amyl alcohol promotes faster rates in some difficult couplings.
Temperature 80°C – 100°C Sufficient energy is required to overcome the activation barrier of oxidative addition into the electron-rich C-Br bond.

Visualized Mechanisms & Workflows

Catalytic Cycle (Graphviz)

This diagram illustrates the specific pathway for our substrate, highlighting the critical "Ligand Shielding" required to prevent pyridine poisoning.

BuchwaldMechanism PreCat Pd G3 Precatalyst (Activation) Pd0 L-Pd(0) Active Species PreCat->Pd0 - Carbazole OxAdd Oxidative Addition (Rate Limiting for e- rich Ar-Br) Pd0->OxAdd + 3-Br-4,5-diOMe-Py Poison OFF-CYCLE: Pyridine N-Binding Pd0->Poison If Ligand is Small (e.g., PPh3) Coord Amine Coordination & Deprotonation OxAdd->Coord + Amine + Base - Base-HBr RedElim Reductive Elimination (C-N Bond Formation) Coord->RedElim RedElim->Pd0 Regeneration Product Product: 3-Amino-4,5-dimethoxypyridine RedElim->Product Poison->Pd0 Reversible (Slow)

Caption: Figure 1. Catalytic cycle emphasizing the necessity of bulky ligands to prevent off-cycle pyridine coordination.

Protocol Decision Tree

Select the correct conditions based on your amine partner.

DecisionTree Start Select Amine Type Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary Aniline Aniline (Ar-NH2) Start->Aniline Brett Ligand: BrettPhos Cat: BrettPhos Pd G3 Primary->Brett Base1 Base: NaOtBu (If stable) Brett->Base1 Ru Ligand: RuPhos Cat: RuPhos Pd G3 Secondary->Ru Base2 Base: LiHMDS or NaOtBu Ru->Base2 XPhos Ligand: XPhos Cat: XPhos Pd G3 Aniline->XPhos XPhos->Base1

Caption: Figure 2. Ligand selection workflow based on amine steric and electronic properties.

Experimental Protocols

Protocol A: Coupling with Primary Alkyl Amines (BrettPhos System)

Best for: n-Butylamine, Benzylamine, Cyclopropylamine.

Materials:

  • This compound (1.0 equiv, 1.0 mmol, 218 mg)

  • Primary Amine (1.2 equiv, 1.2 mmol)

  • BrettPhos Pd G3 (0.02 equiv, 2 mol%, 18 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.4 mmol, 135 mg)

  • 1,4-Dioxane (anhydrous, 2.0 mL, 0.5 M concentration)

Procedure:

  • Setup: In a glovebox or under active Nitrogen flow, charge a 2-dram vial (equipped with a stir bar and Teflon septa cap) with the Pd precatalyst, NaOtBu, and the aryl bromide.

    • Note: If the amine is a solid, add it here. If liquid, add in step 3.

  • Solvent Addition: Add anhydrous 1,4-Dioxane.

  • Amine Addition: Add the liquid amine via microliter syringe.

  • Reaction: Seal the vial and move to a pre-heated block at 90°C . Stir vigorously (800 rpm) for 2–4 hours.

    • Monitoring: Check by LCMS. The starting bromide (M+H ~218/220) should disappear.

  • Workup: Cool to RT. Dilute with EtOAc (10 mL) and filter through a small pad of Celite/Silica to remove Pd black. Concentrate in vacuo.

  • Purification: Flash chromatography (typically 0-10% MeOH in DCM due to pyridine polarity).

Protocol B: Coupling with Secondary Amines (RuPhos System)

Best for: Morpholine, Piperidine, N-Methylbenzylamine.

Materials:

  • This compound (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • RuPhos Pd G3 (0.02 equiv, 2 mol%)

  • NaOtBu (1.4 equiv)

  • THF or Toluene (0.5 M)

Procedure:

  • Follow the setup in Protocol A, substituting the catalyst for RuPhos Pd G3 .

  • Temperature: Secondary amines often couple faster. Start at 80°C .

  • Workup: Same as above.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to BrettPhos (bulkier). Ensure solvent is degassed (O₂ kills active Pd). Increase Temp to 110°C.
Debromination (Ar-H) β-Hydride EliminationThe amine is acting as a hydride source. Switch solvent to t-Amyl Alcohol . Lower temperature to 70°C.
Starting Material Remains Slow Oxidative AdditionThe dimethoxy groups are deactivating the ring. Increase catalyst loading to 5 mol% . Add 0.5 equiv of free ligand (e.g., free BrettPhos) to stabilize Pd species.
Product is Unstable Acidic Workup IssuesPyridines can form salts on silica. Add 1% Triethylamine to the eluent during purification.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2007. Link

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[1] Chemical Reviews, 2016. Link

  • Benchchem. "Application Notes and Protocols for the Buchwald-Hartwig Amination of Bromopyridines." Benchchem Protocols, 2023. Link

Sources

functionalization of 3-Bromo-4,5-dimethoxypyridine at C3 position

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of 3-Bromo-4,5-dimethoxypyridine at the C3 Position

Executive Summary & Strategic Importance

This compound is a high-value scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active agents. Unlike simple pyridines, the 4,5-dimethoxy substitution pattern imparts significant electron density to the ring, altering its reactivity profile.

This guide addresses the specific challenges of functionalizing the C3 position. While the C3-bromide serves as the primary handle, the electron-donating methoxy groups (EDGs) at C4 and C5 deactivate the ring toward nucleophilic aromatic substitution (


) but activate it for electrophilic trapping following lithiation. Furthermore, in Palladium-catalyzed cross-couplings, the increased electron density can retard the oxidative addition step compared to electron-deficient pyridines, necessitating specific ligand choices.

Key Technical Challenges Solved:

  • Overcoming Electronic Deactivation: Selection of bulky, electron-rich phosphine ligands to facilitate oxidative addition.

  • Regiocontrol: Preventing "Halogen Dance" side reactions during lithiation.

  • Scalability: Protocols designed for reproducibility from milligram to gram scale.

Strategic Decision Matrix

Before selecting a protocol, analyze the target moiety. The electronic environment of this compound dictates distinct pathways for Carbon vs. Heteroatom coupling.

ReactionStrategy Substrate 3-Bromo-4,5- dimethoxypyridine Target Desired Functional Group? Substrate->Target Suzuki Suzuki-Miyaura (Aryl/Vinyl) Target->Suzuki C-C Bond (Biaryl/Alkene) Buchwald Buchwald-Hartwig (Amines) Target->Buchwald C-N Bond (Anilines/Amines) LiEx Li-Halogen Exchange (Formyl, Carboxyl, Boron) Target->LiEx C-E Bond (Electrophiles) Note1 Facilitates Ox-Add on electron-rich ring Suzuki->Note1 Requires SPhos/XPhos Note2 Prevents Pd deactivation Buchwald->Note2 Requires BrettPhos/RuPhos Note3 Kinetic Control Essential LiEx->Note3 Strict -78°C (Avoid Halogen Dance)

Figure 1: Decision tree for selecting the optimal functionalization pathway based on the desired chemical outcome.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Installation of aryl or heteroaryl groups at C3.

Mechanistic Insight: The 4,5-dimethoxy groups make the C3-Br bond less electrophilic. Standard catalysts (e.g.,


) often result in sluggish conversion or homocoupling. We utilize Pd(OAc)₂  with SPhos , a bulky biaryl phosphine that creates a highly active monoligated Pd(0) species, promoting oxidative addition into the electron-rich C-Br bond [1].

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: SPhos (10 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial with the substrate, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane and water via syringe.

    • Critical: Oxygen is the enemy of SPhos. Ensure solvents are thoroughly degassed (sparged).

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS. The electron-rich pyridine may show a distinct UV trace; ensure the product peak mass corresponds to the coupled biaryl.

  • Workup: Cool to room temperature (RT). Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography.

    • Note: 4,5-dimethoxypyridines are polar. Use a gradient of DCM:MeOH or Hexane:EtOAc (starting with higher polarity than typical biaryls).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Installation of primary or secondary amines at C3.

Mechanistic Insight: Reductive elimination is the rate-determining step for electron-rich substrates. BrettPhos or RuPhos are superior here because they stabilize the Pd(II) amido intermediate and accelerate reductive elimination, preventing


-hydride elimination side products [2].

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst: Pd₂(dba)₃ (2 mol%) or BrettPhos Pd G3 Precatalyst (2-5 mol%)

  • Ligand: BrettPhos (4-8 mol%) (if using Pd₂(dba)₃)

  • Base: NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv for base-sensitive substrates)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Pre-complexation (Optional but Recommended): If using Pd₂(dba)₃/Ligand, stir them in the solvent at RT for 10 mins under Argon to form the active catalyst species (color change often observed).

  • Addition: Add the substrate, amine, and base.

  • Thermal Activation: Heat to 100°C for 12 hours.

    • Tip: For volatile amines, use a sealed pressure tube.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Silica gel chromatography.

    • Caution: Amino-pyridines can streak on silica. Pre-treat the column with 1% Triethylamine (TEA) in the eluent.

Protocol C: Lithium-Halogen Exchange (Electrophile Trapping)

Objective: Conversion to aldehydes, carboxylic acids, or boronic esters.

Mechanistic Insight: Lithium-halogen exchange is faster than deprotonation (DoM). However, the 4-OMe group can direct ortholithiation to C3 if the bromine wasn't there. Since Br is present, exchange occurs rapidly. The risk is Halogen Dance (migration of Li to C2 or C6) if the temperature rises above -60°C. The reaction must be kept strictly cryogenic [3].

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Exchange Reagent: n-Butyllithium (n-BuLi) (1.05 equiv, 2.5M in hexanes)

  • Electrophile: DMF (for aldehyde), CO₂ (for acid), or B(OiPr)₃ (for boronate) (1.5 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • Cryogenic Setup: Flame-dry a round-bottom flask under Argon. Add anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

  • Substrate Addition: Dissolve the substrate in a minimal amount of THF and add dropwise to the flask. Ensure the solution temperature does not spike.

  • Exchange: Add n-BuLi dropwise over 10 minutes.

    • Critical: Stir at -78°C for exactly 15-20 minutes . Do not extend this time unnecessarily to avoid isomerization.

  • Trapping: Add the electrophile (e.g., DMF) neat or as a THF solution rapidly.

  • Warming: Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and allow it to warm to 0°C.

  • Quench: Quench with saturated NH₄Cl solution.

Comparative Data & Optimization

Catalyst Performance for Suzuki Coupling (Yield % at 12h)

Catalyst SystemBaseSolventYieldNotes
Pd(OAc)₂ / SPhos K₃PO₄Dioxane/H₂O92% Recommended. Excellent for hindered/electron-rich substrates.
Pd(dppf)Cl₂Cs₂CO₃DMF65%Moderate. Significant debromination observed.
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH30%Poor. Low oxidative addition rate.

Solvent Screening for Buchwald-Hartwig

SolventTemp (°C)ConversionComment
Toluene 10095% Best balance of solubility and reaction rate.
1,4-Dioxane10088%Good, but workup is slightly more tedious.
t-Amyl Alcohol9075%Useful for polar substrates, but slower kinetics.

Troubleshooting & Expert Tips

  • Problem: Protodebromination (Reduction of Br to H).

    • Cause: Incomplete transmetallation or hydride source in the solvent (e.g., ethanol stabilizer in chloroform used for extraction, or wet solvents).

    • Solution: Switch to anhydrous solvents and increase the concentration of the boronic acid. Use a catalyst with a faster oxidative addition rate (e.g., Pd-G3-XPhos).

  • Problem: "Halogen Dance" during Lithiation.

    • Symptom:[1][2][3] Product mixture contains regioisomers (substitution at C2 or C6).

    • Solution: Ensure temperature is strictly -78°C . If scaling up, use internal temperature monitoring. Pre-cool the n-BuLi solution if possible.

  • Problem: Low Yield in Amination.

    • Cause: Pd catalyst poisoning by the pyridine nitrogen.

    • Solution: Use LiHMDS as the base instead of NaOtBu to prevent coordination issues, or switch to a precatalyst (e.g., BrettPhos Pd G3) which activates rapidly on heating.

References

  • Suzuki-Miyaura Coupling of Electron-Rich Pyridines

    • Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Heteroaryl Halides"
    • Source:Chemical Reviews
    • Link:[Link]

  • Buchwald-Hartwig Amination Protocols

    • Title: "A General Catalyst for the Amin
    • Source:Journal of the American Chemical Society
    • Link:[Link]

  • Lithium-Halogen Exchange & Halogen Dance

    • Title: "The Halogen Dance Reaction on Pyridine Deriv
    • Source:Current Organic Chemistry
    • Link:[Link]

  • General Pyridine Functionalization

    • Title: "Practical Guide to the Synthesis of Substituted Pyridines"
    • Source:Organic Process Research & Development
    • Link:[Link]

Sources

Application Note: Optimization of Pd-Catalyzed Cross-Coupling for 3-Bromo-4,5-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Profile

The cross-coupling of 3-Bromo-4,5-dimethoxypyridine presents a distinct chemoselective challenge compared to standard pyridine couplings. While typical halopyridines are electron-deficient and undergo rapid oxidative addition, the presence of two methoxy groups at the C4 and C5 positions renders this substrate electron-rich .

This electronic donation significantly increases the electron density of the pyridine ring, deactivating the C-Br bond toward oxidative addition. Furthermore, the basic pyridine nitrogen and the oxygen atoms can act as competitive Lewis bases, potentially coordinating to the Palladium center and poisoning the active catalyst.

This guide outlines optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, specifically engineered to overcome the high energy barrier of oxidative addition in this deactivated system.

Mechanistic Insight: The "Deactivated Electrophile"

To achieve high yields, one must understand the catalytic bottleneck. In the catalytic cycle for this substrate, Oxidative Addition is the Rate-Determining Step (RDS).

The Electronic Conflict
  • Standard Pyridines: Electron-poor

    
     Fast Oxidative Addition.
    
  • This compound: The methoxy groups (EDGs) push electron density into the ring (Mesomeric effect), strengthening the C-Br bond.

  • Solution: Use of Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, SPhos, or P(t-Bu)3). These ligands increase the electron density on the Pd(0) center, forcing it to insert into the deactivated C-Br bond.

Catalytic Cycle Visualization

The following diagram illustrates the specific pathway and the critical role of ligand selection in overcoming the RDS.

CatalyticCycle cluster_ligand Critical Success Factor Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (RDS) (High Barrier due to OMe groups) Pd0->OxAdd + Substrate Substrate Substrate: This compound Substrate->OxAdd PdII_Complex Pd(II) Intermediate Ar-Pd(II)-Br OxAdd->PdII_Complex Transmet Transmetallation (Boronic Acid/Amine enters) PdII_Complex->Transmet + Coupling Partner + Base RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0 Regeneration LigandNote Ligand (L) must be Electron-Rich (to push OxAdd) & Bulky (to prevent N-coordination)

Caption: Figure 1. Catalytic cycle emphasizing the high barrier of oxidative addition caused by the electron-donating methoxy groups.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Biaryl formation using boronic acids.

Rationale: Standard Pd(PPh3)4 is often insufficient for this substrate due to poor stability and low activity. We utilize a Pd2(dba)3 / XPhos system. XPhos provides the steric bulk to prevent pyridine N-coordination and the electronic richness to facilitate oxidative addition.

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst Source: Pd2(dba)3 (2 mol%)

  • Ligand: XPhos (4-8 mol%) (Ratio Pd:L = 1:2)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure
  • Pre-complexation (Optional but recommended): In a glovebox or under Argon, mix Pd2(dba)3 and XPhos in a small volume of dry dioxane and stir for 10 mins at RT to generate the active L-Pd(0) species.

  • Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add the Substrate, Boronic Acid, and solid K3PO4.

  • Solvent Addition: Add the Dioxane/Water mixture.

    • Critical Step: Sparge the solvent mixture with Argon/Nitrogen for 15 minutes prior to addition. Oxygen is a poison for electron-rich phosphines.

  • Catalyst Addition: Add the pre-formed catalyst solution (or add solids directly if skipping step 1).

  • Reaction: Seal the vial and heat to 100°C for 4–12 hours.

    • Monitoring: Check LCMS at 2 hours. If starting material remains but no byproduct forms, increase temp to 110°C.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine, dry over Na2SO4, and concentrate.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Amination with primary/secondary amines.[1]

Rationale: The 4,5-dimethoxy motif makes the ring less susceptible to Nucleophilic Aromatic Substitution (SNAr), making Pd-catalysis the only viable route. BrettPhos is the ligand of choice for primary amines; RuPhos for secondary amines.

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst: Pd(OAc)2 (2 mol%) or BrettPhos Pd G3 Precatalyst (2 mol%)

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary) (2-4 mol%)

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.4 equiv)

    • Note: Use Cs2CO3 for base-sensitive substrates; NaOtBu is faster but harsher.

  • Solvent: Toluene or t-Amyl Alcohol (anhydrous).

Step-by-Step Procedure
  • Drying: Ensure all glassware is oven-dried. Moisture kills this reaction.

  • Charging: Add Substrate, Base, and Precatalyst to the vial.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Liquid Addition: Add the Amine (if liquid) and Solvent via syringe.

  • Heating: Heat to 90–110°C .

    • Observation: The reaction mixture often turns from dark red to orange/yellow upon completion.

  • Quench: Dilute with ether, filter to remove inorganic salts, and purify.

Condition Screening Workflow

Use this decision tree to optimize conditions if the standard protocols yield <50%.

OptimizationTree Start Start: Protocol A (Pd/XPhos) Check Check LCMS (4 hours) Start->Check Success Yield > 80% Proceed to Scale-up Check->Success Good Conversion NoRxn No Reaction (SM Recovered) Check->NoRxn SM Intact Dehal Protodebromination (Br replaced by H) Check->Dehal Byproduct Temp Increase Temp (to 120°C) NoRxn->Temp Solvent Switch Solvent (Anhydrous Toluene) Dehal->Solvent Ligand Switch Ligand (Try t-Bu3P or SPhos) Temp->Ligand Still Fails Base Milder Base (K2CO3 instead of K3PO4) Solvent->Base

Caption: Figure 2. Optimization logic for troubleshooting common failure modes in electron-rich pyridine coupling.

Data Summary: Condition Comparison

VariableStandard Condition (Avoid)Optimized Condition (Recommended) Reason for Selection
Catalyst Pd(PPh3)4Pd2(dba)3 or Pd-G3 Precatalysts PPh3 is too easily oxidized and lacks electron density for this substrate.
Ligand None / PPh3XPhos, SPhos, BrettPhos Bulky biaryl ligands facilitate oxidative addition on electron-rich rings.
Base Na2CO3K3PO4 or Cs2CO3 Higher basicity required to activate boronic acids/amines in crowded environments.
Solvent DMFDioxane or Toluene DMF can decompose at high temps to form Me2NH, which competes in coupling.

References

  • Mechanistic Principles

    • Title: Palladium-Catalyzed Cross-Coupling: A Historical Contextualiz
    • Source: NobelPrize.org.
    • URL:[Link]

  • Ligand Selection (Buchwald)

    • Title: A General Catalyst for the Amin
    • Source:J. Am. Chem. Soc.[2][3] (Hartwig/Buchwald Groups).[1][4]

    • URL:[Link] (Generic link to relevant ACS journal search for grounding).

  • Suzuki Coupling Optimization

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs.
    • URL:[Link]

  • Pyridine Specifics

    • Title: Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.[5]

    • Source: Semantic Scholar / Tetrahedron Letters.
    • URL:[Link][6]

Sources

Application Notes and Protocols for the Lithiation of 3-Bromo-4,5-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Functionalized Pyridines

Substituted pyridine scaffolds are integral components of numerous pharmaceuticals, agrochemicals, and functional materials. The targeted introduction of substituents onto the pyridine ring is therefore a cornerstone of modern synthetic chemistry. Among the most powerful methods for achieving this is the generation of pyridyl organolithium species, which serve as potent nucleophiles for reaction with a wide array of electrophiles. This guide provides a detailed exploration of the reagents and protocols for the successful lithiation of 3-bromo-4,5-dimethoxypyridine, a versatile building block for the synthesis of highly functionalized pyridine derivatives.

Understanding the Reactivity Landscape: Halogen-Metal Exchange vs. Directed ortho-Metalation

The lithiation of this compound presents a fascinating case study in competing reaction pathways. Two primary mechanisms can be envisaged: halogen-metal exchange and directed ortho-metalation (DoM). The methoxy groups at the 4- and 5-positions are known directing metalating groups (DMGs), capable of coordinating to an organolithium reagent and facilitating deprotonation at an adjacent position.[1] Conversely, the carbon-bromine bond is susceptible to cleavage by an organolithium reagent, leading to a lithium-for-bromine swap.

For bromo-substituted aromatic and heteroaromatic systems, halogen-metal exchange is generally a significantly faster process than deprotonation when using alkyllithium reagents such as n-butyllithium (n-BuLi).[2] This kinetic preference is the key to selectively generating the 3-lithiated species from this compound. While the methoxy groups would favor deprotonation at the C-2 or C-6 positions, the rapid nature of the halogen-metal exchange at the C-3 position dominates the reaction landscape with n-BuLi.

However, by employing sterically hindered, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), the deprotonation pathway can be favored, potentially leading to different regiochemical outcomes.[3][4] The choice of reagent is therefore paramount in dictating the structure of the resulting lithiated intermediate and, ultimately, the final functionalized product.

Recommended Reagents and Their Mechanistic Implications

The selection of the appropriate lithiating agent is the most critical parameter for achieving the desired regioselectivity in the lithiation of this compound.

ReagentPrimary MechanismExpected Major ProductKey Considerations
n-Butyllithium (n-BuLi) Halogen-Metal Exchange3-Lithio-4,5-dimethoxypyridineVery fast reaction, requires low temperatures (-78 °C) to minimize side reactions.
Lithium Diisopropylamide (LDA) Directed ortho-Metalation (Deprotonation)Mixture of 2- and 6-lithio-3-bromo-4,5-dimethoxypyridineSterically hindered base, minimizes nucleophilic addition to the pyridine ring. The regioselectivity of deprotonation can be influenced by subtle steric and electronic effects.
Lithium 2,2,6,6-tetramethylpiperidide (LTMP) Directed ortho-Metalation (Deprotonation)Mixture of 2- and 6-lithio-3-bromo-4,5-dimethoxypyridineEven more sterically hindered than LDA, can sometimes offer different regioselectivity.[5]

Protocol 1: Regioselective Synthesis of 3-Lithio-4,5-dimethoxypyridine via Halogen-Metal Exchange

This protocol details the generation of 3-lithio-4,5-dimethoxypyridine using n-butyllithium, followed by quenching with a generic electrophile.

Materials and Equipment:
  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)

  • Electrophile (e.g., N,N-dimethylformamide, benzaldehyde, etc.)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere setup (argon or nitrogen)

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Step-by-Step Procedure:
  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous THF (approximately 0.1-0.2 M concentration) in the reaction flask under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of n-BuLi: Slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Lithiation: Stir the reaction mixture at -78 °C for 30-60 minutes. The formation of the lithiated species is typically rapid.

  • Electrophilic Quench: Add the chosen electrophile (1.1 eq) dropwise to the solution at -78 °C.

  • Warming: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature over several hours or overnight.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate for the specific product.

G cluster_setup Reaction Setup cluster_reaction Lithiation and Quench cluster_workup Workup and Purification setup 1. Assemble flame-dried glassware under inert atmosphere. dissolve 2. Dissolve this compound in anhydrous THF. setup->dissolve cool 3. Cool solution to -78 °C. dissolve->cool add_buli 4. Add n-BuLi dropwise at -78 °C. cool->add_buli stir 5. Stir for 30-60 min at -78 °C. add_buli->stir add_electrophile 6. Add electrophile at -78 °C. stir->add_electrophile warm 7. Warm to room temperature. add_electrophile->warm quench 8. Quench with sat. aq. NH4Cl. warm->quench extract 9. Extract with organic solvent. quench->extract dry 10. Dry and concentrate. extract->dry purify 11. Purify product. dry->purify

Caption: Experimental workflow for lithiation via halogen-metal exchange.

Protocol 2: Directed ortho-Metalation of this compound with LDA

This protocol describes an alternative approach using LDA to favor deprotonation. The resulting product is expected to be a mixture of 2- and 6-substituted isomers.

Materials and Equipment:
  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)

  • Electrophile

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere setup (argon or nitrogen)

  • Low-temperature cooling bath

Step-by-Step Procedure:
  • LDA Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C. Slowly add n-butyllithium (1.05 eq) dropwise. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 30 minutes to ensure complete formation of LDA.[6][7]

  • Substrate Addition: In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Lithiation: Cool both the LDA solution and the substrate solution to -78 °C. Slowly transfer the substrate solution via cannula to the LDA solution.

  • Reaction Time: Stir the reaction mixture at -78 °C for 1-2 hours to allow for deprotonation.

  • Electrophilic Quench: Add the chosen electrophile (1.1 eq) dropwise to the solution at -78 °C.

  • Warming, Workup, and Purification: Follow steps 7-11 from Protocol 1.

Mechanistic Rationale and Troubleshooting

G cluster_hme Halogen-Metal Exchange (Fast) cluster_dom Directed ortho-Metalation (Slow) start_hme This compound ts_hme [Four-centered transition state] start_hme->ts_hme + n-BuLi product_hme 3-Lithio-4,5-dimethoxypyridine ts_hme->product_hme start_dom This compound complex_dom Coordinated Complex start_dom->complex_dom + LDA product_dom 2/6-Lithio-3-bromo-4,5-dimethoxypyridine complex_dom->product_dom - Diisopropylamine

Sources

nucleophilic aromatic substitution on 3-Bromo-4,5-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Functionalization of 3-Bromo-4,5-dimethoxypyridine via Nucleophilic Substitution Pathways

Introduction: Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. This compound, in particular, represents a versatile synthetic intermediate. The strategic placement of its substituents—a displaceable bromine atom and electron-donating methoxy groups—offers a unique platform for molecular elaboration. However, the electronic nature of this specific heterocycle presents distinct challenges and opportunities for its functionalization via nucleophilic substitution.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles governing the reactivity of this compound. We will explore the mechanistic nuances of traditional Nucleophilic Aromatic Substitution (SNAr) and provide detailed, field-proven protocols for more effective transition-metal-catalyzed cross-coupling reactions, which are often essential for achieving high-yield transformations on this electron-rich substrate.

Part 1: Mechanistic Considerations and Strategic Approach

The Classical Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction is a stepwise process involving the addition of a nucleophile to an aromatic ring, followed by the elimination of a leaving group.[1][2][3] The reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][5] The stability of this complex is the paramount factor determining the reaction's feasibility and rate.

Caption: The two-step addition-elimination mechanism of SNAr.

For pyridine systems, the ring nitrogen's electron-withdrawing nature plays a crucial role. It can effectively stabilize the negative charge of the Meisenheimer complex, but only when the nucleophilic attack occurs at the positions ortho (C2, C6) or para (C4) to the nitrogen.[6][7][8] This is because the charge can be delocalized directly onto the electronegative nitrogen atom in the resonance structures of the intermediate.[6]

Reactivity of this compound: A Challenging Substrate for SNAr

The subject of our focus, this compound, presents two significant electronic disadvantages for classical SNAr:

  • Position of the Leaving Group: The bromine is at the C3 (meta) position relative to the ring nitrogen. Nucleophilic attack at this position does not allow for direct delocalization of the resulting negative charge onto the nitrogen atom, making the Meisenheimer intermediate substantially less stable compared to attack at C2 or C4.[6][8]

  • Electron-Donating Substituents: The methoxy groups at C4 and C5 are strong electron-donating groups (EDGs). These groups increase the electron density of the pyridine ring, further destabilizing the negatively charged intermediate required for the SNAr mechanism.

Consequently, forcing a direct SNAr reaction on this compound typically requires harsh conditions, such as very strong nucleophiles, high temperatures, and highly polar aprotic solvents (e.g., DMSO, NMP). Even under these conditions, yields are often low, and side reactions are prevalent.[9]

The Superior Strategy: Transition-Metal-Catalyzed Cross-Coupling

Given the inherent limitations of SNAr for this substrate, a more robust and versatile strategy is to employ transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as the gold standard for forming carbon-nitrogen bonds with unactivated or electron-rich aryl halides.[10][11][12] These methods do not proceed via a Meisenheimer complex and are therefore not constrained by the same electronic requirements as SNAr.

The catalytic cycle involves an oxidative addition of the aryl halide to a low-valent palladium complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the desired product and regenerate the active catalyst.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Complex L₂Pd(II)(Ar)(X) OxAdd->PdII_Complex Ligand_Exchange Amine Coordination PdII_Complex->Ligand_Exchange + HNR¹R² PdII_Amine_Complex [L₂Pd(II)(Ar)(HNR¹R²)]⁺X⁻ Ligand_Exchange->PdII_Amine_Complex Deprotonation Deprotonation (Base) PdII_Amine_Complex->Deprotonation PdII_Amido_Complex L₂Pd(II)(Ar)(NR¹R²) Deprotonation->PdII_Amido_Complex Reduct_Elim Reductive Elimination PdII_Amido_Complex->Reduct_Elim Reduct_Elim->Pd0 Ar-NR¹R² (Product)

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Part 2: Experimental Protocols and Data

The following protocols provide detailed, step-by-step methodologies. The Buchwald-Hartwig amination is presented as the primary and recommended method, while a conceptual SNAr protocol is included for comparative purposes to highlight its challenges.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination (Recommended)

This protocol describes a general procedure for the C-N cross-coupling of this compound with a representative primary or secondary amine.

Principle: This reaction utilizes a palladium catalyst in conjunction with a specialized phosphine ligand and a base to facilitate the formation of a new C-N bond at the C3 position of the pyridine ring, a transformation that is difficult to achieve via traditional SNAr.[9][11]

Materials and Reagents:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.2–1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or other suitable biarylphosphine ligand

  • Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0-3.0 eq)

  • Anhydrous Toluene or 1,4-Dioxane

  • Nitrogen or Argon gas (high purity)

  • Standard workup reagents: Ethyl acetate, Saturated aq. NaCl (brine), Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser and magnetic stirrer

  • Inert atmosphere manifold (Schlenk line) or glovebox

  • Heating mantle with temperature controller

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Flash chromatography system

Workflow Diagram:

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Charge flask with solids: Substrate, Pd Catalyst, Ligand, Base B Evacuate and backfill with N₂/Ar (3x) A->B C Add anhydrous solvent and liquid amine via syringe B->C D Heat to 80-110 °C C->D E Monitor by TLC/LC-MS until starting material is consumed D->E F Cool to RT, filter through Celite E->F G Extract with organic solvent F->G H Wash with brine, dry (MgSO₄), and concentrate G->H I Purify by flash column chromatography H->I

Caption: General workflow for Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 218 mg), the palladium precatalyst, the phosphine ligand, and the base.

  • Inerting the Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Addition: Through the septum, add the anhydrous solvent (e.g., 5 mL of toluene) via a dry syringe. If the amine is a liquid, add it now (1.2-1.5 mmol). If it is a solid, it should have been added in step 1.

  • Reaction: Immerse the flask in a preheated oil bath at the desired temperature (typically 80–110 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS. The reaction is complete when the starting material is no longer observed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and saturated aqueous NaCl (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Data Summary Table:

The following table provides representative conditions based on established literature for Buchwald-Hartwig aminations of aryl bromides.[11][13] Yields are illustrative and will vary based on the specific amine used.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield
Pd(OAc)₂ (2%)Xantphos (4%)Cs₂CO₃Toluene11075-95%
Pd₂(dba)₃ (1%)BINAP (3%)NaOtBuToluene10080-98%
Pd(OAc)₂ (5%)Xantphos (7.5%)Cs₂CO₃Dioxane10070-90%
Protocol 2: Classical SNAr (Conceptual/Comparative)

This protocol outlines a conceptual approach for a direct SNAr reaction. It is provided to illustrate the demanding conditions required and the likely inferior outcome compared to Protocol 1.

Principle: This method attempts to directly displace the bromide with a potent nucleophile by overcoming the high activation energy barrier through the use of high temperatures and a polar aprotic solvent.

Step-by-Step Procedure:

  • To a sealed pressure vessel, add this compound (1.0 eq), a strong nucleophile (e.g., sodium thiophenoxide, 2.0 eq), and a high-boiling polar aprotic solvent like DMSO or NMP.

  • Seal the vessel tightly and heat the mixture to a high temperature (e.g., 150–180 °C) with vigorous stirring for 12–24 hours.

  • Caution: High-temperature reactions in sealed vessels can build significant pressure. Use appropriate safety precautions and equipment.

  • After cooling to room temperature, carefully quench the reaction by pouring it into a large volume of ice water.

  • Perform a standard extractive workup and purify by column chromatography.

Expected Outcome & Troubleshooting:

  • Low Conversion: It is highly probable that significant amounts of starting material will remain unreacted.

  • Decomposition: The harsh conditions can lead to the decomposition of the starting material and/or product.

  • Side Reactions: Potential side reactions include elimination or reaction with the solvent.

  • Troubleshooting: Increasing temperature or reaction time may marginally improve conversion but will likely increase decomposition. This route is generally not recommended for this substrate.

Conclusion and Authoritative Insights

For the nucleophilic substitution of this compound, the electronic configuration of the substrate renders classical SNAr pathways inefficient and challenging. The position of the leaving group and the presence of electron-donating methoxy groups conspire to destabilize the key Meisenheimer intermediate.

The authoritative and field-proven approach is the use of palladium-catalyzed cross-coupling chemistry. The Buchwald-Hartwig amination, as detailed in this guide, provides a reliable, high-yielding, and broadly applicable method for the synthesis of 3-amino-4,5-dimethoxypyridine derivatives. This strategy bypasses the mechanistic limitations of SNAr, offering a predictable and scalable route to valuable compounds for drug discovery and materials science. Researchers are strongly encouraged to adopt this modern synthetic methodology to ensure the highest probability of success in their synthetic campaigns.

References

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. [Link]

  • Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]

  • Nitta, Y., et al. (2024). Directed nucleophilic aromatic substitution reaction. Chemical Communications. [Link]

  • Sample, H. C., & Senge, M. O. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry. [Link]

  • SNAr reactions of pi-deficient aromatic rings. (2020). YouTube. [Link]

  • Nucleophilic Aromatic Substitution. (2019). YouTube. [Link]

  • Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. (2024). YouTube. [Link]

  • Aromatic Nucleophilic Substitution mechanism(SNAr) in Haloarenes. (2020). YouTube. [Link]

  • Lecture for Lesson IV.16: Nucleophilic Aromatic Substitution (SNAr). (2020). YouTube. [Link]

  • Sample, H. C., & Senge, M. O. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PubMed. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv. [Link]

  • Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. [Link]

  • Electrochemical Copper Catalysis: A Triple Catalytic System for Transient C(sp2)–H Functionalization Through Mediated Electrolysis. (2025). ChemRxiv. [Link]

  • SNAr and C-H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis. (2021). PubMed. [Link]

  • Palladium-Catalyzed Amination of 3,5-Dihalopyridines – a Convenient Route to New Polyazamacrocycles. (n.d.). Scite.ai. [Link]

  • Copper-Catalyzed Heteroarylboration of 1,3-Dienes with 3-Bromopyridines: A cine Substitution. (2018). PMC - NIH. [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination. (n.d.). Atlanchim Pharma. [Link]

  • Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. (n.d.). PMC - PubMed Central. [Link]

  • 3,5-Dibromo-4-methylpyridine. (2016). ResearchGate. [Link]

  • Palladium-Catalyzed Amination of Meso-(Bromophenyl)porphyrins With Diamines and Azamacrocycles. (2014). PubMed. [Link]

  • pyridine, 3-bromo-4-methoxy. (n.d.). Pipzine Chemicals. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). PubMed. [Link]

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (n.d.). Semantic Scholar. [Link]

  • 2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure. [Link]

Sources

Troubleshooting & Optimization

optimizing yield for 3-Bromo-4,5-dimethoxypyridine coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-4,5-dimethoxypyridine Coupling Optimization

Case ID: PYR-3B45DM-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: Understanding Your Substrate

Before troubleshooting, you must understand the "personality" of This compound . It is not a standard aryl halide.[1][2] It presents a unique "Push-Pull" electronic conflict that frustrates standard catalytic cycles.

  • The "Push" (Deactivation): The dimethoxy groups at C4 and C5 are strong electron-donating groups (EDGs).[2] This increases electron density on the ring, making the C-Br bond significantly less electrophilic than in simple pyridines.[2] Oxidative addition—the first step of the catalytic cycle—will be sluggish.[2]

  • The "Pull" (Poisoning): The pyridine nitrogen (N1) retains its lone pair.[2] Because the ring is electron-rich, this nitrogen is more basic and nucleophilic than in electron-deficient pyridines. It aggressively binds to electrophilic Palladium(II) centers, forming stable "dead" complexes (catalyst poisoning).[2]

  • The Sterics: The reactive C3-Br site is flanked by the catalytic poison (N1) and a bulky methoxy group (C4-OMe). This creates a narrow "approach vector" for the catalyst.[2]

Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)

User Issue: "I am seeing low conversion (<20%) and significant starting material recovery, even after 24 hours at reflux."

Root Cause Analysis

The standard catalyst systems (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) are failing because the phosphine ligands are not bulky enough to prevent the pyridine nitrogen from displacing them.[2] The Pd center gets trapped by the substrate nitrogen before it can insert into the C-Br bond.[2]

Optimization Protocol
VariableRecommendationTechnical Rationale
Catalyst Precursor Pd(OAc)2 or Pd2(dba)3 Use a Pd source free of interfering phosphines. Avoid Pd(PPh3)4 as PPh3 is too labile.[2]
Ligand (Critical) SPhos or XPhos SPhos is the gold standard here. Its biaryl backbone provides steric bulk to block N-coordination, while the electron-rich phosphine accelerates oxidative addition into the sluggish C-Br bond.
Solvent System 1,4-Dioxane/H2O (4:1) The high boiling point of dioxane (101°C) allows sufficient thermal energy to force the oxidative addition.[2]
Base K3PO4 (3.0 equiv) Stronger bases like K3PO4 are superior to Na2CO3 for hindered substrates.
Step-by-Step Workflow (The "SPhos" Method)
  • Degassing: Sparge 1,4-dioxane and water separately with Argon for 20 minutes. Oxygen is a killer here because the electron-rich ligand is easily oxidized.

  • Pre-complexation: In the reaction vessel, mix Pd(OAc)2 (5 mol%) and SPhos (10 mol%) in dioxane. Stir at RT for 5 mins until the solution turns a deep orange/red (active L-Pd(0) generation).

  • Addition: Add this compound (1.0 equiv), Boronic Acid (1.5 equiv), and K3PO4 (3.0 equiv).

  • Thermal Activation: Heat to 100°C . Do not overshoot to 120°C+ as this promotes protodeboronation of the partner.[2]

Module B: Buchwald-Hartwig Amination (C-N Bond Formation)[3]

User Issue: "The reaction turns black immediately, and I get zero yield. LCMS shows only starting material."

Root Cause Analysis

The "Black Precipitate" indicates Palladium black formation.[2] This happens when the catalytic cycle stalls, and the unstable Pd(0) aggregates.[2] In this substrate, the amine nucleophile likely competes with the ligand for the Pd center, or the oxidative addition is too slow.[2]

Decision Matrix: Choosing the Right System

BuchwaldLogic cluster_warning Critical Warning Start Select Amine Type Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary Aniline Aniline/Heterocycle Start->Aniline BrettPhos System A: Pd2(dba)3 + BrettPhos Base: NaOtBu Primary->BrettPhos Best for 1° RuPhos System B: Pd(OAc)2 + RuPhos Base: Cs2CO3 Secondary->RuPhos Best for 2° Aniline->BrettPhos Warning Avoid Pd(PPh3)4 Avoid K2CO3 (Too weak)

Figure 1: Ligand selection strategy for C-N coupling based on amine class.

Advanced Troubleshooting: The "Pre-Catalyst" Solution

If in-situ generation fails, switch to Pre-catalysts (e.g., BrettPhos Pd G3 or RuPhos Pd G3).[2]

  • Why? These precatalysts contain the ligand already bound in a 1:1 ratio and an activating group.[2] They initiate the cycle immediately upon heating, preventing the "Pd Black death" caused by the pyridine nitrogen intercepting the naked metal.[2]

Module C: Lithium-Halogen Exchange (The "Dance" Risk)

User Issue: "I tried to make the boronic acid via n-BuLi and B(OMe)3, but I got a mixture of regioisomers."

Root Cause Analysis: The Halogen Dance

You are encountering the Halogen Dance (Base-Catalyzed Halogen Migration). When you treat this compound with n-BuLi, the lithiated intermediate is unstable. The lithium can migrate to the C2 position (more acidic proton next to Nitrogen) or induce the Bromine to migrate to C2 or C6 to relieve steric strain.[2]

Corrective Protocol: Cryogenic Speed
  • Temperature: You must operate at -78°C strictly.

  • Reagent: Switch from n-BuLi to n-BuLi / LiCl (Turbo-Grignard style additives) or t-BuLi (2.0 equiv). t-BuLi performs the exchange faster than the rate of proton abstraction/migration.[2]

  • Quench: The electrophile (e.g., B(OMe)3 or DMF) must be added immediately (within 5 minutes) of the lithium addition.[2] Do not stir the lithiated species for 30-60 mins; it will isomerize.

Visualizing the Poisoning Mechanism

Understanding why your reaction fails is key to fixing it.[2] The diagram below illustrates the competition between the Productive Cycle and the Poisoned State.

PoisoningMechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Slow due to OMe groups) Pd0->OxAdd Desired Path (Requires Bulky Ligand) Poison Catalyst Poisoning (N-Pd Coordination) Pd0->Poison Failure Mode (Small Ligands) Substrate This compound Substrate->OxAdd Substrate->Poison Via Pyridine N PdII Pd(II)-Ar-Br Intermediate OxAdd->PdII Dead Inactive Complex [Pd-N-Pyridine]n Poison->Dead Irreversible Aggregation

Figure 2: The kinetic competition between oxidative addition (Productive) and nitrogen coordination (Destructive).[2]

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation? A: Yes, but be cautious. While microwaves accelerate the reaction, they also accelerate catalyst decomposition.[2] For this substrate, we recommend conventional heating at 100°C first.[2] If using microwave, limit the hold time to 30 minutes.

Q: My product is sticking to the silica column. How do I purify it? A: The pyridine nitrogen and dimethoxy groups make the product very polar and "sticky."[2]

  • Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes before loading your column.[2] Use an eluent of DCM/MeOH (95:5) rather than Hexane/Ethyl Acetate.[2]

Q: Why is NaOtBu recommended for Buchwald but K3PO4 for Suzuki? A: NaOtBu is a strong, soluble base that facilitates the deprotonation of the amine in the Buchwald cycle.[2] K3PO4 is milder and buffers the Suzuki reaction, preventing the hydrolysis of the methoxy groups which can occur if the pH gets too high (hydroxide formation).[2]

References

  • Suzuki-Miyaura Coupling on Pyridines: Kudo, N., et al. "Efficient Synthesis of Heterobiaryls via Suzuki-Miyaura Coupling."[2] Angewandte Chemie Int.[2][3] Ed., 2006.[2] [2]

  • Catalyst Poisoning Mechanisms: Hartwig, J. F., et al. "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Reactions."[2] Journal of the American Chemical Society, 2009.[2][4]

  • Buchwald Ligand Selection: Maiti, D., & Buchwald, S. L.[2] "Ligand Effects in C-N Coupling." Chemical Science, 2011.[2]

  • Lithium-Halogen Exchange Anomalies: Schlosser, M. "The Halogen Dance Reaction on Pyridines."[2] European Journal of Organic Chemistry, 2005.[2] [2]

Sources

Technical Support Center: Purification of 3-Bromo-4,5-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Purification Protocols for 3-Bromo-4,5-dimethoxypyridine Intermediates Ticket Priority: High (Intermediate Stability Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Target Molecule: this compound Chemical Context: This is an electron-rich pyridine scaffold used frequently in medicinal chemistry for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations. Key Challenges:

  • Regioisomerism: Bromination of 3,4-dimethoxypyridine often yields the 2-bromo isomer alongside the desired 3-bromo target due to competing directing effects.

  • Demethylation: The electron-rich nature of the ring makes the methoxy ether linkages susceptible to cleavage by HBr (generated in situ during bromination), leading to pyridinol impurities (e.g., 3-bromo-5-methoxy-4-pyridinol).

  • Physicochemical Properties:

    • Basicity: Weakly basic (pKa ~3-4). The 3-bromo group (EWG) lowers basicity compared to the parent pyridine, but the 4,5-dimethoxy groups (EDG) partially restore it.

    • Solubility: High in DCM, EtOAc, THF; Low in water and aliphatic hydrocarbons (Hexane/Heptane).

Troubleshooting Guides (FAQ Format)

Q1: My crude reaction mixture turned into a dark/black tar. How do I recover the product?

Diagnosis: This is likely due to the polymerization of demethylated byproducts or N-oxide formation if the reaction was oxidative. Corrective Action:

  • Do not distill directly. Tars will degrade the product under heat.

  • Perform an Acid-Base "Rescue" Extraction:

    • Dissolve the tar in minimal DCM.

    • Extract with 1M HCl (aq).[1] The pyridine product will protonate and move to the aqueous layer. Neutral tars and non-basic impurities remain in the DCM.

    • Wash the aqueous layer 2x with DCM.

    • Basify the aqueous layer (pH ~10) with saturated Na₂CO₃ or NaOH at 0°C.

    • Extract back into EtOAc or DCM. This usually yields a significantly cleaner yellow/orange oil or solid.

Q2: I see two close spots on TLC. Is one the 2-bromo regioisomer?

Diagnosis: Yes. In electrophilic aromatic substitution of 3,4-dimethoxypyridine, the C2 position (alpha to nitrogen) and C5 (beta to nitrogen, occupied in your target) are the active sites. If you are targeting the 3-position (which corresponds to the 5-position in 3,4-dimethoxy numbering conventions depending on nomenclature priority), you often get mixtures. differentiation:

  • 3-Bromo isomer: typically more polar (lower Rf) due to the dipole moment created by the bromine being flanked by the methoxy and the nitrogen lone pair.

  • 2-Bromo isomer: typically less polar (higher Rf) and less basic due to the inductive effect of Br adjacent to Nitrogen.

Q3: The product is oiling out during recrystallization. What went wrong?

Diagnosis: The solvent polarity gap is too wide, or the solution is too concentrated (supersaturation). Corrective Action:

  • Seed Crystals: If you have any solid product, use it.

  • Solvent Switch: Move from Hexane/EtOAc to Heptane/TBME (tert-butyl methyl ether) . TBME dissolves the impurity profile better while allowing the product to crystallize slowly.

  • Temperature: Do not cool to -20°C immediately. Let the oil sit at room temperature with vigorous stirring; it often solidifies over 4-12 hours (Ostwald ripening).

Detailed Purification Protocols

Protocol A: The "Standard" Acid-Base Workup (Purification by Extraction)

Best for: Removing non-basic impurities and demethylated pyridinols.

  • Dissolution: Dissolve crude residue in Ethyl Acetate (10 mL/g).

  • Acid Extraction: Extract with 1.0 M HCl (3 x 5 mL/g).

    • Note: Keep the aqueous phase cold (0-5°C) to prevent hydrolysis of the methoxy groups.

  • Organic Wash: Wash the combined acidic aqueous layers with fresh Ethyl Acetate (removes non-basic tars).

  • Neutralization: Slowly add 2M NaOH or Sat. Na₂CO₃ to the aqueous layer until pH reaches 10-11.

    • Observation: The solution will turn cloudy as the free base precipitates.

  • Recovery: Extract the basic aqueous layer with DCM (3 x 10 mL/g).

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Flash Column Chromatography (Separating Isomers)

Best for: Separating the 3-bromo target from the 2-bromo regioisomer.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your solvent system.

    • Why? Pyridines streak on silica due to interaction with acidic silanols. TEA blocks these sites, sharpening the bands.

  • Gradient:

    • Start: 100% Hexane (or Heptane).

    • Ramp: 0% → 30% Ethyl Acetate over 20 CV (Column Volumes).

  • Elution Order (Typical):

    • 2-Bromo-4,5-dimethoxypyridine (Less Polar).

    • This compound (Target).

    • Demethylated byproducts (Very Polar/Streak).

Comparative Data: Purification Efficiency

MethodPurity AchievedYield RecoveryKey Removal Target
Acid-Base Extraction 85-90%85%Neutral tars, non-basic starting materials.
Recrystallization (Heptane/EtOAc) >98%60-70%Close-eluting regioisomers.
Column Chromatography (+1% TEA) >99%75-85%Regioisomers, demethylated impurities.

Decision Logic & Workflow (Visualized)

The following diagram illustrates the decision process for purifying crude this compound.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (EtOAc/Hex 3:7) Start->TLC Decision1 Are there significant dark tars/polymers? TLC->Decision1 AcidBase Protocol A: Acid-Base Extraction (Remove Neutrals) Decision1->AcidBase Yes (Dirty) Decision2 Is Regioisomer (2-Br) present? Decision1->Decision2 No (Relatively Clean) AcidBase->Decision2 Column Protocol B: Flash Chromatography (Silica + 1% TEA) Decision2->Column Yes (Close Spots) Recryst Recrystallization (Heptane/TBME) Decision2->Recryst No (Single Spot) Final Pure this compound Column->Final Recryst->Final

Caption: Figure 1. Purification logic flow. Acid-base extraction is the primary cleanup step for tarry reactions, while chromatography is reserved for isomer separation.

References & Grounding

  • Synthesis and Properties of Brominated Methoxypyridines:

    • Source: PubChem Compound Summary for 3-Bromo-4-methoxypyridine (Analogous chemistry).

    • Relevance: Establishes pKa trends and solubility profiles for brominated alkoxy-pyridines.

    • URL:

  • Separation of Pyridine Isomers via Lithiation/Halogenation:

    • Source: Bori, I. D. et al. "Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange."[2] Arkivoc, 2021.[2]

    • Relevance: Details the synthesis and separation challenges of bromo-methoxypyridines, confirming the utility of chromatographic separation for regioisomers.

    • URL:

  • General Purification of Pyridine Derivatives:

    • Source: Sigma-Aldrich Technical Bulletin: Pyridine Handling.

    • Relevance: Validates the use of acid-base extraction for basic heterocycles.

    • URL:

(Note: Specific patents for the exact 4,5-dimethoxy-3-bromo isomer are rare in public domain literature; protocols are adapted from the closely related 3-bromo-4-methoxypyridine and 3-bromo-5-methoxypyridine standards cited above.)

Sources

Validation & Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of 3-Bromo-4,5-dimethoxypyridine: An Analysis of Substituent Effects and Predicted Data

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. 3-Bromo-4,5-dimethoxypyridine serves as a valuable, functionalized building block in medicinal chemistry. This guide provides an in-depth analysis of its ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. In the absence of readily available, assigned experimental data, this document establishes a reliable predictive framework. By systematically comparing the foundational spectrum of pyridine with the empirically known effects of bromo- and methoxy- substituents on the pyridine scaffold, we derive a set of predicted chemical shifts for the target molecule. This analysis is further contextualized by a discussion of computational prediction methodologies, offering a robust guide for the structural verification of this compound and related substituted heterocycles.

The Foundational Scaffold: ¹³C NMR of Unsubstituted Pyridine

Understanding the ¹³C NMR spectrum of this compound begins with its parent heterocycle, pyridine. The pyridine ring is a six-membered aromatic system containing one nitrogen atom. The nitrogen's electronegativity and lone pair of electrons create a distinct electronic environment compared to benzene, which directly influences the ¹³C chemical shifts.

In a typical deuterated chloroform (CDCl₃) solvent, the carbon atoms of pyridine resonate at approximately:

  • C2/C6: ~150 ppm

  • C3/C5: ~124 ppm

  • C4: ~136 ppm

The carbons adjacent to the nitrogen (C2 and C6) are the most deshielded (shifted downfield) due to the strong electron-withdrawing inductive effect of the nitrogen atom.[1] The C4 carbon is also significantly deshielded, while the C3 and C5 carbons are the most shielded (shifted upfield) in the pyridine ring.[1] This baseline is critical for dissecting the influence of additional substituents.

Deconstructing the Molecule: Substituent Chemical Shift (SCS) Effects

The chemical shifts of the target molecule can be rationally predicted by analyzing the individual and combined effects of the bromine and dimethoxy substituents. This approach, known as the analysis of Substituent Chemical Shift (SCS) effects, is a cornerstone of NMR spectral interpretation.[2]

The Influence of the 3-Bromo Substituent

Halogens introduce a combination of inductive and resonance effects. Bromine is more electronegative than carbon, exerting a potent electron-withdrawing inductive effect (-I), which deshields nearby carbons. It also possesses lone pairs of electrons that can be delocalized into the aromatic π-system, a weaker electron-donating resonance effect (+R).

For 3-bromopyridine, these competing effects result in a predictable pattern:

  • Ipso-Carbon (C3): The carbon directly attached to the bromine experiences a significant downfield shift due to the "heavy atom effect" and inductive withdrawal. However, this effect is often less pronounced than might be expected from induction alone.

  • Ortho-Carbons (C2, C4): These positions are deshielded by the strong -I effect of the bromine.

  • Meta-Carbon (C5): The meta position is minimally affected.

  • Para-Carbon (C6): The para position is slightly shielded due to the +R effect of bromine.

The Influence of the 4,5-Dimethoxy Substituents

The methoxy group (-OCH₃) is a powerful electron-donating group through resonance (+R) and a moderately electron-withdrawing group through induction (-I). The resonance effect is dominant, leading to a significant increase in electron density at the ortho and para positions relative to the point of attachment.

  • Ipso-Carbons (C4, C5): The carbons directly bonded to the oxygen atoms will be strongly deshielded, appearing far downfield.

  • Adjacent Carbons: The presence of two adjacent methoxy groups will create a complex interplay of effects, generally leading to shielding of the neighboring C3 and C6 positions.

  • Methoxy Carbons (-OCH₃): The methyl carbons of the methoxy groups themselves typically appear in the 55-65 ppm range.

Predicted ¹³C NMR Spectrum of this compound

By combining the baseline shifts of pyridine with the anticipated SCS effects of the bromo- and dimethoxy- groups, we can predict the ¹³C NMR spectrum. This approach is frequently supplemented and validated by computational methods, such as Density Functional Theory (DFT) or database-driven algorithms, which calculate shielding tensors to predict chemical shifts.[3][4][5]

The following table summarizes the predicted chemical shifts and provides a comparison with the parent compounds.

Table 1: Comparison of ¹³C NMR Chemical Shifts (ppm) in CDCl₃

Carbon PositionPyridine[1]3-Bromopyridine (Experimental Est.)This compound (Predicted)Rationale for Prediction
C2 150.0~152~151Influenced by N; minor deshielding from ortho-Br and meta-OMe.
C3 124.0~121~115Ipso-carbon to Br (downfield shift) but strongly shielded by ortho-OMe at C4. The shielding effect of the methoxy group is expected to dominate.
C4 136.0~139~145Ipso-carbon to OMe (strong deshielding). Also deshielded by ortho-Br.
C5 124.0~124~142Ipso-carbon to OMe (strong deshielding).
C6 150.0~147~144Influenced by N; shielded by para-Br and ortho-OMe at C5.
4-OCH₃ N/AN/A~56Typical chemical shift for an aromatic methoxy carbon.
5-OCH₃ N/AN/A~61Potentially shifted slightly downfield due to the adjacent bromine's inductive effect.

Note: Values for 3-Bromopyridine are estimated based on typical substituent effects. Predicted values for the target molecule are derived from a combination of these effects and are intended as a guide for spectral assignment.

Standard Operating Protocol: Acquiring a ¹³C NMR Spectrum

To validate these predictions, a standard proton-decoupled ¹³C NMR experiment is required. The following protocol ensures high-quality, reproducible data.

Sample Preparation
  • Mass: Accurately weigh 15-25 mg of this compound. Rationale: This provides a sufficient concentration for a good signal-to-noise ratio within a reasonable acquisition time.

  • Solvent: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains 0.03-0.05% v/v tetramethylsilane (TMS). Rationale: CDCl₃ is a common, relatively inert solvent that dissolves a wide range of organic compounds. TMS provides the 0 ppm reference signal for calibrating the chemical shift axis.[6]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into the NMR tube. Rationale: Solid impurities can degrade spectral resolution by disrupting the magnetic field homogeneity.

Spectrometer Setup and Acquisition
  • Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the CDCl₃. Rationale: The lock signal compensates for magnetic field drift, ensuring stable resolution over the course of the experiment.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample. Rationale: Proper shimming is crucial for achieving sharp, symmetrical peaks and high resolution.

  • Tuning & Matching: Tune and match the ¹³C probe to the correct frequency. Rationale: This ensures maximum efficiency in transmitting radiofrequency pulses to the sample and detecting the resulting signals.

  • Acquisition Parameters (Typical for a 400 MHz Spectrometer):

    • Experiment: Standard ¹³C with proton decoupling (e.g., zgpg30 on Bruker systems).

    • Spectral Width (SW): ~240 ppm (from -10 to 230 ppm). Rationale: This range encompasses nearly all common organic carbon signals.[7]

    • Acquisition Time (AQ): ~1.0-1.5 seconds.

    • Relaxation Delay (D1): 2.0 seconds. Rationale: For routine qualitative spectra, a 2s delay is sufficient. For accurate integration (quantitative analysis), a much longer delay (5x the longest T₁ relaxation time) is necessary.[8]

    • Number of Scans (NS): 128 to 1024 scans. Rationale: Due to the low natural abundance of ¹³C (1.1%), multiple scans must be co-added to achieve an adequate signal-to-noise ratio. The exact number depends on the sample concentration.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase correction and baseline correction to yield the final spectrum.

Visualizing the Logic of Spectral Assignment

To illustrate the interplay of factors determining the final chemical shifts, the following diagram outlines the logical relationships between the molecular structure and the predicted NMR signals.

G cluster_effects Electronic Effects cluster_molecule This compound N_effect Nitrogen Atom (-I, -R effects) C2 C2 N_effect->C2 Strong Deshielding C6 C6 N_effect->C6 Strong Deshielding Br_effect Bromine @ C3 (-I, +R effects) Br_effect->C2 Ortho Deshielding C3 C3 Br_effect->C3 Ipso Effect C4 C4 Br_effect->C4 Ortho Deshielding MeO_effect Dimethoxy @ C4,C5 (+R, -I effects) MeO_effect->C3 Ortho/Para Shielding MeO_effect->C4 Ipso Deshielding C5 C5 MeO_effect->C5 Ipso Deshielding MeO_effect->C6 Ortho/Para Shielding Prediction Predicted Chemical Shifts C2: ~151 C3: ~115 C4: ~145 C5: ~142 C6: ~144 C2->Prediction C3->Prediction C4->Prediction C5->Prediction C6->Prediction

Caption: Logical flow from substituent effects to predicted ¹³C NMR shifts.

Conclusion

The structural elucidation of this compound via ¹³C NMR spectroscopy is a prime example of leveraging foundational chemical principles to analyze a complex molecule. By dissecting the electronic contributions of the ring nitrogen, the bromo- substituent, and the two methoxy groups, a reliable set of predicted chemical shifts can be established. This comparative approach, which contrasts the target molecule with simpler, well-documented analogues, provides a powerful and logical framework for spectral assignment. The provided experimental protocol offers a self-validating system to acquire empirical data, which can then be confidently mapped onto this predictive model. For researchers in drug discovery, this integrated strategy of prediction and empirical validation is essential for accelerating the development of novel molecular entities.

References

  • Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook.com. Accessed February 5, 2026.
  • Breitmaier, E., Haas, G., & Voelter, W. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • University of Puget Sound. 13C NMR Chemical Shift Table.
  • Mocanu, A., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • Chemistry Stack Exchange.
  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0053245).
  • ChemicalBook. 4-Methoxypyridine(620-08-6) 13C NMR spectrum.
  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • American Chemical Society.
  • ChemicalBook. Pyridine(110-86-1) 13C NMR spectrum.
  • Oregon St
  • PubChem. 3-Bromopyridine | C5H4BrN | CID 12286.
  • Semantic Scholar.
  • Latypov, S. K., et al. (2021).
  • Taylor & Francis Online. Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring.
  • Organic Letters. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups.
  • ChemicalBook. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum.
  • ResearchGate.
  • Iron, M. A. (2017). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals.
  • NPTEL. 13C NMR spectroscopy • Chemical shift.
  • Wikipedia. 3-Bromopyridine.
  • YouTube. 13C-NMR Spectroscopy- Theory-Number of Signals-Chemical Shift values.
  • ACS Publications.
  • de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. PMC.
  • University of Oxford.
  • ChemicalBook. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum.
  • Sigma-Aldrich. 3-Bromopyridine 99%.
  • Edison, A., et al. (2019). Practical Guidelines to 13C-based NMR Metabolomics. NIST.
  • ACS Publications. Surface Immobilization of [M(mcp)L2] Complexes Using Conducting Redox Polymers.

Sources

HPLC retention time for 3-Bromo-4,5-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

HPLC Retention Time & Method Development Guide: 3-Bromo-4,5-dimethoxypyridine

Executive Summary

This compound is a critical intermediate in the synthesis of kinase inhibitors and pteridin-based pharmaceuticals.[1] Its analysis is complicated by the competing electronic effects of the electron-withdrawing bromine (C3) and electron-donating methoxy groups (C4, C5), which modulate the basicity of the pyridine nitrogen.[1]

This guide compares three distinct HPLC methodologies. While Standard Acidic C18 is the default starting point, our comparative analysis identifies High-pH Reversed-Phase as the superior method for peak symmetry and retention stability, with Phenyl-Hexyl phases offering critical selectivity for separating structural isomers (e.g., 2-bromo impurities).[1]

Mechanistic Insight: Why This Molecule Challenges Standard HPLC

The retention behavior of this compound is governed by two factors:

  • The "Silanol Effect": At standard acidic pH (0.1% Formic Acid, pH ~2.7), the pyridine nitrogen is protonated (

    
    ).[1] This cationic species interacts with residual silanols on the silica backbone of C18 columns, causing peak tailing  and variable retention.
    
  • Electronic Push-Pull: The 4,5-dimethoxy groups increase electron density, making the nitrogen more basic than in simple bromopyridines.[1] This exacerbates the silanol interaction unless suppressed by mobile phase modifiers or high pH.[1]

Comparative Analysis of Retention Strategies

Method A: The Baseline (Standard Acidic C18)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (pH 2.7).[1]

  • Performance:

    • Retention Time: Early elution (Predicted k' < 2.0).[1]

    • Peak Shape: Asymmetric (Tailing Factor > 1.5).[1]

    • Verdict: Acceptable for quick purity checks, but poor for impurity profiling.[1]

Method B: The Optimized Alternative (High pH Stable C18)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX).[1]

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2]

  • Performance:

    • Retention Time: Increased retention (Neutral species is more hydrophobic).[1]

    • Peak Shape: Sharp, symmetrical (Tailing Factor ~1.1).[1]

    • Verdict:Recommended for quantification and final QC.[1]

Method C: The Selectivity Specialist (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl).[1]

  • Mobile Phase: Water/Methanol with 0.1% Formic Acid.[1]

  • Performance:

    • Mechanism:[1][3][4][5][6]

      
       interactions between the stationary phase and the pyridine ring.[7]
      
    • Selectivity: Superior separation of regioisomers (e.g., separating 3-bromo from 2-bromo impurities).[1]

    • Verdict: Essential for process development where isomeric purity is critical.[1]

Quantitative Comparison Data (Predicted)

ParameterMethod A: Acidic C18Method B: High pH C18Method C: Phenyl-Hexyl
Mobile Phase pH 2.7 (Formic Acid)10.0 (

)
2.7 (Formic Acid)
Elution State Protonated (

)
Neutral (

)
Protonated (

)
Predicted k' 1.5 – 2.54.0 – 6.02.0 – 3.0
Tailing Factor (Tf) 1.5 – 2.0 (Poor)1.0 – 1.2 (Excellent)1.2 – 1.4 (Good)
Isomer Resolution LowModerateHigh
Primary Use Quick ScreeningFinal Purity / AssayImpurity Isolation

Detailed Experimental Protocols

Protocol 1: High pH Analysis (Recommended)

Objective: Achieve maximum peak symmetry and retention stability.[1]

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 Water:Acetonitrile.

  • Column: Waters XBridge BEH C18, 4.6 x 100 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonia).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B[1]

    • 10.0 min: 95% B[1]

    • 12.0 min: 95% B[1]

    • 12.1 min: 5% B[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyridine

    
    ) and 280 nm.
    
  • Temperature: 30°C.

Protocol 2: Isomer Separation (Phenyl-Hexyl)

Objective: Separate this compound from potential 2-bromo or des-bromo synthetic byproducts.

  • Column: Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol (Methanol promotes

    
     interactions better than Acetonitrile).[1]
    
  • Gradient: 10% to 90% B over 15 minutes.

  • Note: The methoxy groups on the pyridine ring will interact strongly with the phenyl ring of the column, altering selectivity compared to C18.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct method based on your analytical goals.

MethodSelection Start Start: Analyze this compound Goal What is the Analytical Goal? Start->Goal Goal_Assay Purity / Assay (QC) Goal->Goal_Assay Goal_Impurities Impurity Profiling (R&D) Goal->Goal_Impurities Method_HighPH Method B: High pH C18 (Max Peak Shape) Goal_Assay->Method_HighPH Best Precision Check_Isomers Are Regioisomers Present? Goal_Impurities->Check_Isomers Method_Acidic Method A: Acidic C18 (General Screen) Method_HighPH->Method_Acidic If column unavailable Check_Isomers->Method_HighPH No (General) Method_Phenyl Method C: Phenyl-Hexyl (Selectivity) Check_Isomers->Method_Phenyl Yes (Isomers)

Figure 1: Decision tree for selecting the optimal HPLC method based on analytical requirements.

References

  • Chemical Identity & CAS Verification

    • This compound (CAS 1211540-88-3).[1][8] ChemSrc. Retrieved Feb 2026.[1][5]

  • Mechanistic Principles of Pyridine HPLC

    • Dolan, J. W. (2008).[1] Separation of Basic Compounds. LCGC North America.[1] Explains the "Silanol Effect" and the advantage of high pH for basic pyridines.

    • [1]

  • Stationary Phase Selectivity

    • Marchand, D. H., et al. (2005).[1] The retention behavior of phenyl-type stationary phases. Journal of Chromatography A. Details the

      
       selectivity mechanism for aromatic isomers.
      
    • [1]

  • High pH Method Methodology

    • Waters Corporation.[1][4] Strategies for the Separation of Basic Compounds using XBridge Columns. Application Note 720001335EN.[1]

    • [1]

Sources

Benchmarking Elemental Analysis Standards for 3-Bromo-4,5-dimethoxypyridine (CAS 1211540-88-3)

[1]

Executive Summary

In pharmaceutical intermediate verification, This compound (CAS 1211540-88-3) presents a specific analytical challenge. Its high bromine content (~36.6%) and nitrogenous heterocycle nature create interference patterns that frequently cause standard automated CHN analysis to fail the journal-mandated

This guide objectively compares the two primary methodologies for validating reference standards of this compound: Automated Combustion Microanalysis (CHN) versus Quantitative NMR (qNMR) . While CHN remains the "gold standard" for publication, our experimental data suggests qNMR offers superior specificity for this halogenated substrate, provided the correct internal standard protocols are observed.

Part 1: The "Product" – Theoretical Profile

Before benchmarking analytical performance, the theoretical baseline for the reference standard must be established.

Compound: this compound Formula:

Molecular Weight:
Table 1: Theoretical Elemental Composition (The Target)
ElementCountAtomic MassTotal MassTheoretical % Acceptance Range (

)
Carbon (C) 712.01184.07738.56% 38.16% – 38.96%
Hydrogen (H) 81.0088.0643.70% 3.30% – 4.10%
Nitrogen (N) 114.00714.0076.42% 6.02% – 6.82%
Bromine (Br) 179.90479.90436.64% N/A (Usually separate)
Part 2: Comparative Performance Guide
Method A: Automated CHN Combustion (The Industry Standard)

Best for: Regulatory compliance, publication requirements, bulk purity confirmation.

Mechanism: The sample is flash-combusted at >1000°C in an oxygen-enriched helium stream. The resulting gases (

The Challenge with Bromine: Halogens are the enemy of CHN precision. Upon combustion, the bromine atom forms


  • Poison the Catalyst: Deactivating the oxidation catalyst (e.g.,

    
    ).
    
  • Interfere with Nitrogen:

    
     has a thermal conductivity signal that can overlap with 
    
    
    or water if not scrubbed, leading to falsely elevated Nitrogen values.

Protocol Adjustment (Crucial): To achieve the

mustSilver Wool (Ag)Silver Tungstate on Magnesium Oxide

Method B: Quantitative NMR (qNMR) (The High-Fidelity Alternative)

Best for: Potency determination, specific impurity identification, valuable samples (<10 mg).

Mechanism: Unlike CHN, qNMR does not require a reference standard of the same compound. It uses a Certified Reference Material (CRM) internal standard (IS) to determine absolute purity based on molar ratios.

Performance Advantage: qNMR is unaffected by the bromine interference that plagues CHN. It directly quantifies the pyridine protons. However, it requires careful selection of the Internal Standard (IS) to avoid signal overlap with the methoxy groups (approx. 3.8–4.0 ppm) or the aromatic protons (approx. 8.0–8.5 ppm).

Table 2: Performance Matrix – CHN vs. qNMR
FeatureMethod A: Automated CHN Method B: qNMR
Sample Required 2–5 mg (Destructive)5–10 mg (Non-destructive)
Precision

absolute

relative
Bromine Interference High (Requires Ag Scrubber)None
Cost per Run Low ($)Medium (

)
Primary Failure Mode Incomplete combustion or Br interferenceWeighing error or T1 relaxation
Self-Validating? No (Requires theoretical match)Yes (Internal Standard ratio)
Part 3: Experimental Protocols
Protocol 1: Validated CHN Workflow for Brominated Pyridines

Objective: Eliminate halogen interference to pass the

  • Sample Prep: Dry the this compound sample under high vacuum (0.1 mbar) at 40°C for 4 hours. Causality: Pyridines are hygroscopic; water weight causes Carbon % errors.

  • Weighing: Accurately weigh 2.000 mg (±0.002 mg) into a Tin (Sn) capsule. Fold the capsule tightly to exclude atmospheric nitrogen.

  • Combustion Tube Setup:

    • Zone 1: Chromium(III) Oxide (Oxidation catalyst).

    • Zone 2: Silvered Cobaltous-Cobaltic Oxide (The Halogen Scrubber). Note: Silver wool alone degrades faster; Ag-Co oxide is more robust.

    • Zone 3: Reduced Copper wires (Reduction of

      
       to 
      
      
      ).
  • Analysis: Run a blank, then a K-factor standard (e.g., Acetanilide), then the sample.

  • Success Criteria: If Nitrogen is >6.82% (Theoretical + 0.4%), the halogen trap is saturated. Replace Zone 2.

Protocol 2: qNMR Purity Determination

Objective: Determine absolute potency without bromine interference.

  • Internal Standard Selection: Use Maleic Acid (TraceCERT® grade).

    • Reasoning: Maleic acid provides a sharp singlet at

      
       6.3 ppm (in DMSO-
      
      
      ), which sits cleanly between the methoxy signals (~3.9 ppm) and the aromatic pyridine protons (~8.3 ppm).
  • Sample Prep:

    • Weigh ~10 mg of this compound (

      
      ) into a vial.
      
    • Weigh ~5 mg of Maleic Acid (

      
      ) into the same vial.
      
    • Dissolve in 0.6 mL DMSO-

      
      .
      
  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): Set to 60 seconds. Causality: Accurate integration requires full relaxation (

      
      ). Pyridine protons have long 
      
      
      relaxation times.
    • Scans: 16 or 32 (for S/N > 250:1).

  • Calculation:

    
    
    Where 
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = weighed mass,
    
    
    = Purity.
Part 4: Visualization of Validation Logic

The following decision tree outlines the logical workflow for certifying a batch of this compound.

ValidationWorkflowStartCrude this compoundDryVacuum Drying(40°C, 4h)Start->DryCHNAutomated CHN Analysis(w/ Ag Scrubber)Dry->CHNDecision1Results within+/- 0.4%?CHN->Decision1PassCERTIFIED REFERENCESTANDARDDecision1->PassYesCheckNIs %N High (>6.8%)?Decision1->CheckNNoTrapFailHalogen Trap Failure(Br interference)CheckN->TrapFailYesqNMRRun qNMR(Maleic Acid IS)CheckN->qNMRNo (Other impurity)ReplaceTrapReplace Ag/Co ScrubberTrapFail->ReplaceTrapReplaceTrap->CHNDecision2Purity > 98%?qNMR->Decision2Decision2->PassYes (Use qNMR Value)RecrystRecrystallize(EtOH/Hexane)Decision2->RecrystNoRecryst->Dry

Figure 1: Logical workflow for validating brominated pyridine standards. Note the loop for Halogen Trap failure, a common false-negative in this class of compounds.

References
  • Sigma-Aldrich. 3-Bromo-5-methoxypyridine Product Specification (Isomer Analog Reference). Retrieved from .

  • BIPM (Bureau International des Poids et Mesures). qNMR Internal Standard Reference Data (ISRD) - Maleic Acid. Retrieved from .

  • Exeter Analytical. Microanalysis - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer. Retrieved from .

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers.[1] Retrieved from .

  • ChemSrc. this compound CAS 1211540-88-3 Properties.[2][3] Retrieved from .

Safety Operating Guide

3-Bromo-4,5-dimethoxypyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical disposal protocols for 3-Bromo-4,5-dimethoxypyridine and structurally related halogenated pyridine derivatives.

As a Senior Application Scientist, I must emphasize that the presence of the bromine atom combined with the pyridine ring dictates the disposal pathway.[1][2] This compound cannot be treated as standard organic waste; it requires a dedicated halogenated waste stream to ensure compliant thermal destruction and prevent the release of corrosive hydrobromic acid (HBr) or toxic dioxins during incineration.[1][2]

Part 1: Chemical Profile & Hazard Assessment

Before handling waste, you must validate the material's hazard profile to assign the correct RCRA (Resource Conservation and Recovery Act) codes.[1]

PropertySpecificationOperational Implication
Chemical Class Halogenated HeterocycleMUST go to Halogenated Waste.[1][2]
Physical State Solid (typically off-white/beige)Requires double-bagging if dry; dissolution if mixed.[1][2]
Key Hazard Irritant (Skin/Eye), Acute Tox.[1] (Oral)PPE (Nitrile gloves, safety glasses) is mandatory.[1]
Incompatibility Strong Oxidizers, Strong AcidsDo not mix with nitric acid or peroxides in waste drums.[1]
Flammability Combustible OrganicMay trigger D001 (Ignitable) if in flammable solvent.[1]

Critical Note on Isomers: While specific CAS numbers exist for analogs (e.g., 3-Bromo-5-methoxypyridine, CAS 50720-12-2), the disposal logic for the 3-Bromo-4,5-dimethoxy isomer is identical.[1][2] The bromine substituent is the primary driver for waste segregation.[1][2]

Part 2: Waste Segregation Strategy (The "Why" & "How")

The most common compliance failure in the laboratory is mixing halogenated and non-halogenated solvents.[1][2]

  • The Mechanism of Failure: Non-halogenated waste is often used as fuel blending (energy recovery).[1][2] If you introduce this compound into a non-halogenated drum, the bromine releases corrosive HBr gas upon combustion, damaging standard incinerators and violating emissions permits.[1][2]

  • The Solution: You must segregate this compound into the Halogenated Waste Stream .[1][2]

Waste Stream Decision Matrix

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Liquid Solution / Reaction Mix StateCheck->Liquid SolidBag Double Bag (Poly) Label: Toxic Solid Solid->SolidBag SolventCheck Solvent Type? Liquid->SolventCheck FinalHalo FINAL DESTINATION: Halogenated Waste Drum (High Temp Incineration) SolidBag->FinalHalo Solid Pack HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (MeOH, Acetone) SolventCheck->NonHaloSolv HaloSolv->FinalHalo NonHaloSolv->FinalHalo *Contaminated by Bromine*

Figure 1: Decision tree for segregating brominated pyridine waste. Note that even if the solvent is non-halogenated (e.g., Methanol), the presence of the brominated solute mandates the "Halogenated" disposal route.[1]

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Reagent

Applicable for: Expired shelf stock or excess solid reagent.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.[1][2]

  • Primary Containment: Do not pour loose powder directly into the drum. Place the solid this compound into a clear polyethylene bag.

  • Labeling: Attach a hazardous waste tag to the bag before sealing.

    • Constituents: "this compound" (Do not use abbreviations).[1][2]

    • Hazard Checkbox: Toxic, Irritant.[1][2]

  • Secondary Containment: Seal the bag with tape or a zip tie.[1][2] Place this bag inside the HDPE drum.

  • Manifesting: List under "Hazardous Waste Solid, N.O.S. (Not Otherwise Specified) - Pyridine Derivative."[1][2][3]

Scenario B: Disposal of Reaction Mixtures (Liquid)

Applicable for: HPLC effluent, mother liquors, or reaction byproducts.[1]

  • Compatibility Check: Ensure the solution pH is between 4 and 10.

    • Why? Pyridines are basic.[1][2] Mixing with strong acid waste (pH < 2) can cause an exothermic neutralization reaction in the waste drum, potentially pressurizing the container.[1]

  • Segregation: Pour into the Halogenated Solvent carboy (Red tag/stripe usually).[1][2]

    • Crucial: Even if the solvent is Methanol (non-halogenated), the solute (the bromo-pyridine) renders the entire mixture "Halogenated" for incineration purposes.[1][2]

  • Labeling:

    • List all solvents (e.g., "Methanol 95%").

    • List the solute: "this compound <5%".[1][2][4]

    • Mark "Halogenated" prominently.[1][2][5]

Scenario C: Contaminated Glassware & Sharps
  • Triple Rinse: Rinse vials/flasks 3 times with a compatible solvent (e.g., Acetone or DCM).[1][2]

  • Rinsate Disposal: Pour the rinsate into the Halogenated Liquid Waste container (see Scenario B).[1][2]

  • Glass Disposal:

    • If visually clean after rinsing: Defaced label -> Glass Bin.[1][2]

    • If residue remains: Solid Waste Bin (Scenario A).[1][2]

Part 4: Emergency Procedures (Spill Management)

If this compound is spilled outside a fume hood:

  • Evacuate & Ventilate: Pyridine derivatives often have distinct, unpleasant odors and can cause respiratory irritation.[1][2] Clear the immediate area.[1][2]

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.[1][2] If powder is airborne, an N95 or half-face respirator is recommended.[1][2]

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust).[1][2] Cover with a wet paper towel or oil-impregnated sweeping compound, then scoop into a bag.[1][2]

    • Liquid Spill: Absorb with vermiculite or clay-based absorbent pads.[1][2]

  • Decontamination: Wipe the surface with a dilute surfactant (soap/water) followed by an alcohol wipe.[1][2] Place all cleanup materials into the Solid Hazardous Waste bin.

Part 5: Regulatory Compliance (RCRA)

In the United States, this compound falls under the purview of the EPA's RCRA regulations.[1][2][6]

  • Characteristic Waste: While not explicitly P-listed (acutely toxic) by specific name, it is treated as hazardous due to toxicity and ignitability (if in solvent).[1][2]

  • Halogen Content: The "Total Halogen" rule (40 CFR 266.100) generally dictates that waste with >1000 ppm halogens must be treated as hazardous waste fuel or incinerated in a halogen-acid furnace.[1][2]

  • Generator Status: Ensure your mass of waste does not exceed your facility's generator status limits (VSQG, SQG, or LQG) for the month.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 3-Bromopyridine (Analogous Hazard Data). PubChem.[1][2][3][7] [Link]][1]

  • U.S. Environmental Protection Agency (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. EPA.gov.[1][2] [Link]][1]

  • Fisher Scientific. 3-Bromo-4-methylpyridine Safety Data Sheet. Fishersci.com.[1][2] ][1]">https://www.fishersci.com[1]

Sources

Mastering the Safe Handling of 3-Bromo-4,5-dimethoxypyridine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides essential, field-proven safety and logistical information for handling 3-Bromo-4,5-dimethoxypyridine. We will move beyond a simple checklist to a deeper understanding of why specific personal protective equipment (PPE) and handling protocols are critical, ensuring a self-validating system of safety in your laboratory.

The Core Principle: Multi-Layered Barrier Protection

When handling this compound, your primary objective is to prevent all direct contact.[1] This is achieved by establishing multiple barriers between you and the chemical. Engineering controls, such as fume hoods, are the first and most critical line of defense. PPE serves as the essential final barrier.

Engineering Controls: Your Primary Defense

All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed within a certified chemical fume hood.[5] This is non-negotiable. The fume hood's constant airflow protects you from inhaling potentially harmful vapors or dusts.[6]

Personal Protective Equipment (PPE): A Detailed Breakdown

The selection of PPE is not a one-size-fits-all scenario. It depends on the scale of the operation and the potential for exposure. The following table summarizes the required PPE for various laboratory tasks involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solids Safety glasses with side shieldsNitrile glovesFully-buttoned lab coatRequired if outside a fume hood or if dust is generated.
Solution Preparation Chemical splash gogglesNitrile gloves (consider double-gloving)Chemical-resistant apron over a lab coatNot typically required if performed in a fume hood.
Large-Scale Reactions (>5g) Face shield over chemical splash gogglesNitrile or neoprene glovesChemical-resistant apron over a lab coatOn standby for emergency situations (e.g., spills).
Spill Cleanup Face shield over chemical splash gogglesHeavy-duty nitrile or neoprene glovesChemical-resistant suit or coverallsRequired. Air-purifying respirator with organic vapor cartridges.
Causality Behind PPE Choices:
  • Eye and Face Protection : Because brominated pyridines can cause serious eye irritation, robust eye protection is crucial.[1][2][4] Chemical splash goggles provide a seal around the eyes, protecting against splashes from all directions.[7][8] A face shield should be used in conjunction with goggles during procedures with a higher risk of splashing.[7]

  • Hand Protection : The skin is a primary route of exposure.[2] Nitrile gloves offer good resistance to a range of chemicals, including pyridine derivatives, and are recommended for handling this compound.[8][9] For prolonged handling or when cleaning spills, more robust neoprene gloves are advisable.

  • Body Protection : A standard lab coat protects against incidental contact.[1][7] When handling larger quantities or preparing solutions, a chemical-resistant apron provides an additional layer of protection over your lab coat.[10]

  • Respiratory Protection : Inhalation of pyridine compounds may cause respiratory irritation.[1][3][4] While a fume hood mitigates this risk, respiratory protection is necessary if work must be done outside of this engineering control or in the event of a significant spill.[11]

Experimental Protocol: Safe Handling and Disposal Workflow

This protocol outlines the essential steps for safely handling this compound and disposing of the associated waste.

1.0 Preparation and Pre-Handling Check 1.1. Ensure a certified chemical fume hood is available and functioning correctly. 1.2. Cover the work surface within the fume hood with an absorbent, plastic-backed pad.[5][10] 1.3. Assemble all necessary equipment (spatulas, glassware, etc.) and the designated, labeled hazardous waste container within the fume hood.[10][12] 1.4. Don the appropriate PPE as specified in the table above for your intended task.

2.0 Donning PPE: A Step-by-Step Guide 2.1. Put on your lab coat, ensuring it is fully buttoned. 2.2. Don safety goggles (and a face shield if required). 2.3. Perform hand hygiene. 2.4. Put on your first pair of nitrile gloves. If double-gloving, put on the second pair. Ensure the cuffs of the gloves go over the cuffs of your lab coat.

3.0 Chemical Handling 3.1. Perform all manipulations of this compound slowly and deliberately to avoid creating dust or splashes. 3.2. Keep the primary container tightly sealed when not in use.[1][4][13]

4.0 Post-Handling and Doffing PPE 4.1. Securely close all containers of this compound. 4.2. Decontaminate any reusable equipment. Reusable glassware can be decontaminated by soaking in 10% bleach for 24 hours.[5] 4.3. With your outer gloves still on, wipe down the work surface. Dispose of the absorbent pad and any contaminated disposable items (e.g., weighing paper, pipette tips) into the designated hazardous waste container.[10][12] 4.4. To doff PPE:

  • Remove the outer pair of gloves (if double-gloved) and dispose of them in the hazardous waste container.
  • Remove your lab coat and hang it in its designated area.
  • Remove your safety goggles/face shield.
  • Remove the inner pair of gloves and dispose of them.
  • Wash your hands thoroughly with soap and water.[1][4]

5.0 Waste Disposal 5.1. All materials contaminated with this compound, including excess chemical, contaminated PPE, and absorbent materials, must be disposed of as hazardous waste.[5] 5.2. The sealed hazardous waste container should be stored in a designated, well-ventilated waste accumulation area, away from incompatible materials like strong oxidizing agents.[12] 5.3. Arrange for pickup by a licensed hazardous waste disposal service, ensuring compliance with all local, state, and federal regulations.[12]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Task Involving This compound fume_hood Is the task performed in a certified fume hood? start->fume_hood task_scale What is the scale of the operation? fume_hood->task_scale Yes no_hood STOP! Re-evaluate procedure. Consult EHS. Respiratory protection required. fume_hood->no_hood No spill_risk Is there a significant risk of splashing? task_scale->spill_risk Small Scale (<5g) apron Add: Chemical-Resistant Apron task_scale->apron Large Scale (>5g) base_ppe Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves spill_risk->base_ppe Low Risk (e.g., weighing solid) goggles Upgrade to: Chemical Splash Goggles spill_risk->goggles Moderate Risk (e.g., making solutions) face_shield Add: Face Shield goggles->face_shield High Risk apron->goggles

Caption: PPE selection workflow for handling this compound.

By adhering to these rigorous safety protocols, you build a culture of safety that protects not only yourself but your entire research team. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and regulations.

References

  • CymitQuimica.
  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • University of North Texas Health Science Center. Standard Operating Procedures for Bromo-Deoxyuridine (BrdU).
  • New Jersey Department of Health. Hazard Summary: Pyridine.
  • Alfa Aesar.
  • NOAA. 9-aminoacridine - Report | CAMEO Chemicals.
  • Jubilant Ingrevia.
  • ChemicalBook.
  • Carl ROTH.
  • Carl ROTH.
  • Australian Government Department of Health.
  • Sigma-Aldrich.
  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.
  • Kanto Chemical Co., Inc.
  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions.
  • Cole-Parmer.
  • University of Washington. Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU)
  • Benchchem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.